(-)-DHMEQ
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-38-1, 287194-40-5 | |
| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Molecular Target of (-)-DHMEQ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This technical guide delineates the molecular target of this compound, detailing its mechanism of action, providing quantitative data on its inhibitory effects, and outlining key experimental protocols for its study. The primary molecular target of this compound has been identified as the NF-κB family of transcription factors. This compound exerts its inhibitory effect through direct, covalent binding to specific cysteine residues within the DNA-binding domain of several NF-κB subunit proteins, thereby abrogating their ability to bind to DNA and initiate the transcription of target genes. This irreversible inhibition makes this compound a valuable tool for investigating NF-κB signaling and a potential therapeutic agent for a range of inflammatory diseases and cancers.
The Primary Molecular Target: NF-κB Proteins
The core molecular target of this compound is the NF-κB family of dimeric transcription factors. This family includes five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homo- and heterodimers that bind to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes.
This compound has been shown to directly interact with and inhibit the function of several of these NF-κB subunits. Specifically, it targets the canonical pathway components p65 and p50, as well as the non-canonical pathway component RelB, and c-Rel.[1][2][3] Notably, it does not appear to bind to p52.[2]
Mechanism of Action: Covalent Modification of Cysteine Residues
The inhibitory action of this compound is characterized by its ability to form a covalent bond with specific cysteine residues located within the DNA-binding domains of its target NF-κB proteins.[3][4] This binding is irreversible and effectively inactivates the transcription factor.
Mass spectrometry analysis has been instrumental in identifying the precise sites of covalent modification.[3] For the p65 subunit, this compound has been shown to bind to Cysteine 38.[5] The specific cysteine residues targeted in other Rel family proteins have also been identified.[2] This covalent binding physically obstructs the interaction of NF-κB with its DNA consensus sequence, thereby preventing the transcription of downstream target genes involved in inflammation, cell survival, and immune responses.[3][4]
The consequence of this direct binding and inhibition of DNA binding activity is the subsequent inhibition of NF-κB's nuclear translocation.[3][4] While initially thought to be the primary mechanism, the inhibition of nuclear import is now understood to be a downstream effect of the prevention of DNA binding.[4]
Quantitative Data
While the qualitative mechanism of this compound action is well-established, precise quantitative data for its binding affinity and inhibitory concentrations are not extensively reported in publicly available literature. However, semi-quantitative data from various studies provide a consistent picture of its potency.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 (Cell Growth Inhibition) | Cell Viability | ~20 µg/mL | YCU-H891 and KB (Head and Neck Squamous Cell Carcinoma) | [6] |
| Effective Concentration (NF-κB DNA Binding Inhibition) | In vitro p65-DNA binding | 1-10 µg/mL | SP2/0 cell nuclear extract | [7][8] |
| Effective Concentration (Cellular NF-κB Inhibition) | Cellular NF-κB activity | 1-10 µg/mL | SP2/0 cells | [7][8] |
| Stoichiometry of Binding | This compound to p65 | 1:1 | Surface Plasmon Resonance (SPR) and MALDI-TOF Mass Spectrometry | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the molecular target and mechanism of action of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Objective: To qualitatively or semi-quantitatively assess the inhibition of NF-κB DNA binding activity by this compound.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest (e.g., TNF-α stimulated HeLa cells or a cell line with constitutive NF-κB activation) using a commercial nuclear extraction kit or standard biochemical fractionation protocols. Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
Oligonucleotide Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
Nuclear extract (typically 5-10 µg of protein)
-
Poly(dI-dC) (a non-specific DNA competitor, typically 1-2 µg)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)
-
This compound at various concentrations (or vehicle control, e.g., DMSO). Pre-incubate the nuclear extract with this compound for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Add the labeled oligonucleotide probe to the reaction mixture.
-
Incubate the reaction for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage (e.g., 100-150 V) at 4°C.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or directly image the fluorescent probe.
-
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the effect of this compound on NF-κB-dependent gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of an NF-κB response element upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent.
-
-
Treatment:
-
After 24-48 hours post-transfection, treat the cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence of various concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 value for this compound.
-
MALDI-TOF Mass Spectrometry for Adduct Identification
Objective: To confirm the covalent binding of this compound to NF-κB proteins and identify the specific site of modification.
Methodology:
-
In vitro Reaction:
-
Incubate purified recombinant NF-κB protein (e.g., p65) with an excess of this compound in a suitable buffer (e.g., phosphate buffer) for a specified time to allow for adduct formation.
-
-
Proteolytic Digestion:
-
Denature the protein and digest it into smaller peptides using a specific protease, such as trypsin or chymotrypsin.
-
-
Mass Spectrometry Analysis:
-
Desalt and concentrate the peptide mixture using C18 ZipTips.
-
Mix the peptides with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto a MALDI target plate.
-
Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.
-
-
Data Analysis:
-
Compare the mass spectra of the this compound-treated and untreated samples.
-
Identify peptides with a mass shift corresponding to the molecular weight of this compound.
-
Perform tandem mass spectrometry (MS/MS) on the modified peptides to pinpoint the exact amino acid residue that is covalently modified.[9]
-
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Logical workflow for identifying the molecular target of this compound.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prometheus-lsi.com [prometheus-lsi.com]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
(-)-DHMEQ: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It details the discovery of this compound through the molecular modification of the natural product epoxyquinomicin C, outlines its chemical synthesis and enantioselective resolution, and elucidates its mechanism of action. This document summarizes key quantitative data on its biological activity and provides an understanding of the experimental methodologies employed in its characterization. Visual diagrams of the synthetic routes and the targeted signaling pathway are included to facilitate a deeper understanding of this promising therapeutic agent.
Discovery and Design
This compound was developed through a strategic molecular design based on the structure of epoxyquinomicin C, a secondary metabolite isolated from the microorganism Amycolatopsis sp.[1][2]. While structurally related compounds like panepoxydone and cycloepoxydone were known to inhibit NF-κB, epoxyquinomicin C itself was found to be inactive in this regard[3][4]. Researchers hypothesized that the hydroxymethyl group on epoxyquinomicin C hindered its inhibitory activity.
The key innovation was the removal of this "protruding" hydroxymethyl moiety, leading to the designed compound dehydroxymethylepoxyquinomicin (DHMEQ)[3][4][5]. Subsequent synthesis and biological evaluation revealed that DHMEQ is a potent inhibitor of NF-κB activation[3][6]. Further studies demonstrated that the (-)-enantiomer of DHMEQ is approximately ten times more effective at inhibiting NF-κB than the (+)-enantiomer[4][5]. This discovery highlighted the therapeutic potential of this compound and spurred further investigation into its anti-inflammatory and anticancer properties[5][7][8].
Chemical Synthesis
The synthesis of DHMEQ has been approached through both racemic and chemoenzymatic methods to yield the more biologically active (-)-enantiomer.
Racemic Synthesis
Racemic DHMEQ can be synthesized from 2,5-dimethoxyaniline or 2,5-dihydroxyaniline in a five-step process[3][4][6]. The general synthetic scheme is outlined below.
Caption: Racemic synthesis of DHMEQ from 2,5-dimethoxyaniline.
Experimental Protocol: Racemic Synthesis of DHMEQ
While detailed, step-by-step protocols are proprietary and vary, the synthesis generally proceeds as follows based on published literature[3][6]:
-
Amide Formation: 2,5-Dimethoxyaniline is reacted with an appropriate acylating agent, such as acetylsalicyloyl chloride, to form an amide bond.
-
Oxidation: The resulting intermediate is oxidized to form a quinone.
-
Epoxidation: The quinone is then subjected to epoxidation to introduce the epoxide ring.
-
Demethylation: The methoxy groups are demethylated to hydroxyl groups.
-
Isomerization: The final step involves an isomerization to yield the desired 3,4-syn isomer, which is the active form of DHMEQ. This step is reported to be highly predominant over the formation of the undesired 3,4-anti isomer.
Chemoenzymatic Resolution for this compound
To obtain the more potent (-)-enantiomer, a chemoenzymatic resolution strategy is employed. This method utilizes the stereoselectivity of lipases to separate the enantiomers of a derivatized DHMEQ precursor[4][5][9].
References
- 1. epoxyquinomicin c — TargetMol Chemicals [targetmol.com]
- 2. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
The Structure-Activity Relationship of (-)-DHMEQ Derivatives: A Deep Dive into NF-κB Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) has emerged as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Its unique mechanism of action, involving covalent modification of cysteine residues on NF-κB subunits, has spurred significant interest in the development of novel therapeutic agents targeting this pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, offering valuable insights for the design of next-generation NF-κB inhibitors.
Core Structure and Mechanism of Action
This compound is a synthetic analogue of the natural product epoxyquinomicin C. The core structure consists of a cyclohexenone ring bearing an epoxide, coupled to a substituted benzamide moiety. The biological activity of this compound is intrinsically linked to its ability to covalently bind to specific cysteine residues within the DNA-binding domain of NF-κB proteins, most notably Cys38 of the p65 subunit.[1][2] This irreversible binding prevents NF-κB from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.[1]
Structure-Activity Relationship Insights
Systematic modification of the this compound scaffold has revealed key structural features essential for its inhibitory activity. The following sections and the corresponding data tables summarize the critical determinants of NF-κB inhibition by DHMEQ derivatives.
Modifications of the Benzamide Moiety
The benzamide portion of the molecule plays a crucial role in its interaction with the NF-κB protein. Studies have shown that the hydroxyl group at the 2-position of the benzamide ring is essential for potent inhibitory activity.[3]
Table 1: SAR of Benzamide Moiety Modifications on NF-κB Inhibition [3]
| Compound | R1 | R2 | R3 | R4 | IC50 (µg/mL) for NF-κB Inhibition |
| This compound | H | OH | H | H | 5 |
| Analog 1 | H | H | H | H | >100 |
| Analog 2 | H | OMe | H | H | 10 |
| Analog 3 | H | OAc | H | H | 50 |
| Analog 4 | H | F | H | H | >100 |
| Analog 5 | OH | H | H | H | >100 |
| Analog 6 | H | OH | Me | H | 5 |
| Analog 7 | H | OH | H | Me | 10 |
Data extracted from Chaicharoenpong et al., Bioorganic & Medicinal Chemistry, 2002.[3]
As evidenced in Table 1, removal of the 2-hydroxyl group (Analog 1) or its replacement with a fluorine atom (Analog 4) leads to a complete loss of activity. Etherification with a methyl group (Analog 2) is tolerated to some extent, while acetylation (Analog 3) significantly reduces potency. This suggests that the hydroxyl group may act as a hydrogen bond donor, crucial for the proper orientation of the inhibitor within the binding pocket of the NF-κB protein. Modifications at other positions of the aromatic ring (Analogs 6 and 7) have a less pronounced effect on activity.
Modifications of the Cyclohexenone Ring
The cyclohexenone ring and its epoxide functionality are the reactive components of this compound, responsible for the covalent modification of NF-κB.
Table 2: SAR of Cyclohexenone Moiety Modifications on NF-κB Inhibition
| Compound | Modification | IC50 (µg/mL) for NF-κB Inhibition |
| This compound | Epoxide | 5 |
| Analog 8 | Cyclopropane | Inactive |
| Analog 9 | Saturated Cyclohexane | Inactive |
| Analog 10 | Hydroxymethyl group at C5 | Inactive |
The epoxide ring is absolutely critical for the inhibitory activity of DHMEQ derivatives. Replacement of the epoxide with a cyclopropane ring (Analog 8) or reduction to a saturated cyclohexane (Analog 9) results in inactive compounds. This underscores the importance of the electrophilic nature of the epoxide for the Michael addition reaction with the cysteine thiol of NF-κB. Furthermore, the parent natural product, epoxyquinomicin C, which possesses a hydroxymethyl group at the C5 position, is inactive, highlighting that the "dehydroxymethyl" aspect of DHMEQ is key to its potency.
Experimental Protocols
To facilitate further research and development in this area, detailed protocols for key assays used in the evaluation of this compound derivatives are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay is used to assess the ability of DHMEQ derivatives to inhibit the binding of the NF-κB p65 subunit to its consensus DNA sequence.
Materials:
-
Nuclear extracts from cells stimulated with an NF-κB activator (e.g., TNF-α).
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Polyacrylamide gel (4-6%).
-
TBE buffer (Tris/Borate/EDTA).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 0.5 mM DTT).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Loading buffer.
-
Chemiluminescent or fluorescent detection system.
Procedure:
-
Prepare nuclear extracts from cells treated with or without the DHMEQ derivative for a specified time, followed by stimulation with TNF-α.
-
Set up the binding reactions in a final volume of 20 µL. To each tube, add:
-
5-10 µg of nuclear extract.
-
1 µL of poly(dI-dC) (1 µg/µL).
-
2 µL of 10X binding buffer.
-
The DHMEQ derivative at the desired concentration (or vehicle control).
-
Nuclease-free water to a volume of 19 µL.
-
-
Incubate the reactions for 20 minutes at room temperature.
-
Add 1 µL of the labeled NF-κB probe to each reaction and incubate for another 20 minutes at room temperature.
-
Add 2 µL of loading buffer to each sample.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V until the dye front reaches the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a suitable chemiluminescent or fluorescent imaging system. A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.
MTT Assay for Cell Viability
This colorimetric assay is used to determine the cytotoxic effects of DHMEQ derivatives on cultured cells.
Materials:
-
Cells in culture (e.g., Jurkat T-cells, HeLa).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
DHMEQ derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the DHMEQ derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DHMEQ derivatives (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can be determined from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for evaluating derivatives, and the logical relationships in its SAR.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Key structure-activity relationships of this compound derivatives.
Conclusion
The structure-activity relationship of this compound derivatives highlights the critical importance of the 2-hydroxyl group on the benzamide ring and the intact epoxide functionality on the cyclohexenone core for potent NF-κB inhibition. These findings provide a clear roadmap for the rational design of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and conceptual diagrams presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of NF-κB-targeted therapeutics. Future efforts in this area will likely focus on fine-tuning the physicochemical properties of these derivatives to optimize their drug-like characteristics while retaining the essential pharmacophore responsible for their unique mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of dehydroxymethylepoxyquinomicin analogues as inhibitors of NF-kappaB functions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of (-)-DHMEQ with p65 and other Rel Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism and functional consequences of the interaction between the selective NF-κB inhibitor, (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ), and the Rel family of proteins, with a primary focus on p65 (RelA).
Core Mechanism of Action: Covalent Modification of Rel Proteins
This compound is a potent, selective, and irreversible inhibitor of NF-κB.[1] Its primary mechanism of action involves the formation of a covalent bond with specific cysteine residues within the Rel homology domain of NF-κB proteins.[2][3] This covalent modification directly interferes with the DNA-binding activity of these transcription factors, thereby inhibiting NF-κB-mediated gene expression.[4][5] The binding of this compound to p65 has been determined to occur with a 1:1 stoichiometry.[2][3] This irreversible binding explains the long-lasting inhibitory effect of the compound.[6]
Specificity of this compound for Rel Family Proteins
This compound exhibits a high degree of specificity for certain members of the Rel protein family. This specificity is dictated by the presence and accessibility of a targetable cysteine residue. The compound has been shown to covalently bind to the following Rel proteins at specific cysteine residues:
Notably, this compound does not bind to p52, another member of the NF-κB family.[6][7] This differential binding highlights the selectivity of the inhibitor and can be exploited for targeted therapeutic strategies. The specific interactions were confirmed through mutation experiments where substitution of the target cysteine residue resulted in a loss of this compound binding.[7]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various cellular contexts. While direct binding affinities (e.g., Kd values) from techniques like Surface Plasmon Resonance (SPR) have not been explicitly reported in the literature, the functional consequences, such as inhibition of cell growth, have been measured.
| Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Growth Inhibition | ~20 | [8] |
| Glioblastoma (GBM) | Cell Growth Inhibition | 14 - 26 | [9] |
| Mouse Plasmacytoma (SP2/0) | NF-κB-DNA Binding | 1 - 10 | [10] |
| Human Hepatoma | NF-κB DNA Binding | 5 - 10 | [11] |
Signaling Pathways and Downstream Effects
This compound inhibits both the canonical and non-canonical NF-κB signaling pathways by directly targeting their core components.[4][7]
Canonical Pathway Inhibition
The canonical pathway, primarily mediated by the p65/p50 heterodimer, is a key driver of inflammation and cell survival. By binding to both p65 and p50, this compound effectively blocks the DNA binding of this complex, preventing the transcription of pro-inflammatory cytokines and anti-apoptotic genes.[7] While the primary effect is the inhibition of DNA binding, a secondary consequence can be the inhibition of p65 nuclear translocation.[12][13] This is thought to be a result of the altered equilibrium between the nuclear and cytoplasmic pools of p65 once its ability to bind DNA is compromised.[12]
Canonical NF-κB pathway and the point of this compound inhibition.
Non-Canonical Pathway Inhibition
The non-canonical pathway, which involves RelB and p52, is crucial for B-cell maturation and lymphoid organogenesis. This compound's ability to bind to RelB leads to a multi-faceted inhibition of this pathway.[7] In addition to blocking DNA binding, the covalent modification of RelB by this compound also impairs its interaction with importins, which are necessary for nuclear translocation, and decreases the overall stability of the RelB protein.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ | MDPI [mdpi.com]
- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Differential Impact of (-)-DHMEQ on Canonical and Non-Canonical NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) as an inhibitor of the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound is a potent, irreversible inhibitor that directly targets NF-κB proteins, offering a unique mechanism of action. This document summarizes the current understanding of its effects on key pathway components, presents available quantitative data on its inhibitory activity, details relevant experimental protocols for studying its effects, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to NF-κB Signaling and this compound
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of NF-κB signaling is implicated in numerous diseases, making it a critical target for therapeutic intervention. There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathways.
-
The Canonical Pathway is typically activated by pro-inflammatory cytokines such as TNF-α and IL-1β. It primarily involves the activation of the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO), leading to the phosphorylation and subsequent degradation of IκBα. This releases the p50-p65 (RelA) heterodimer, which translocates to the nucleus to activate the transcription of target genes.
-
The Non-Canonical Pathway is activated by a specific subset of TNF receptor superfamily members, such as LTβR and CD40. This pathway is dependent on the NF-κB-inducing kinase (NIK) and IKKα. NIK phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit, leading to its processing into p52. The resulting p52-RelB heterodimer then translocates to the nucleus to regulate gene expression, primarily involved in lymphoid organogenesis and B-cell maturation.
This compound is a synthetic analogue of a microbial metabolite that has been extensively studied as a specific and potent inhibitor of NF-κB. Its unique mechanism of action involves the direct and irreversible covalent modification of specific cysteine residues on NF-κB proteins.[1][2][3]
Mechanism of Action of this compound
This compound inhibits both the canonical and non-canonical NF-κB pathways by directly targeting core components of these cascades.[4]
Direct Covalent Binding to NF-κB Proteins
The primary mechanism of action of this compound is its ability to form a covalent bond with specific cysteine residues within the DNA-binding domain of several Rel family proteins.[3][5] This binding is irreversible and directly impairs the ability of these proteins to bind to their cognate κB DNA sequences.[1][3]
The specific cysteine residues targeted by this compound include:
Notably, this compound does not bind to the p52 subunit of the non-canonical pathway.[3][5]
Inhibition of DNA Binding and Nuclear Translocation
By modifying these critical cysteine residues, this compound directly inhibits the DNA-binding activity of the p65/p50 and RelB/p52 (via RelB) dimers.[1][3] The inhibition of nuclear translocation is considered a secondary effect. For the canonical pathway, the impaired DNA binding of p65/p50 alters the nucleocytoplasmic shuttling equilibrium, leading to a reduction in nuclear accumulation of p65.[1][2] In the case of the non-canonical pathway, in addition to inhibiting DNA binding, this compound has been shown to decrease the stability of the RelB protein and impair its interaction with importins, further contributing to its reduced nuclear presence.[3][4][5]
Quantitative Data on this compound Inhibition
While direct comparative IC50 values for the inhibition of canonical versus non-canonical pathway activity are not extensively reported in the literature, the available data provides insights into the effective concentrations of this compound in various cellular contexts.
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| Inhibition of NF-κB Activity | Human T-cell leukemia Jurkat cells | 1-10 µg/mL | Dose-dependent inhibition of TNF-α-induced NF-κB activation in a luciferase reporter assay. | [6] |
| Mouse plasmacytoma SP2/0 cells | 1-10 µg/mL | Inhibition of constitutively activated NF-κB (p65) DNA binding activity. | [7] | |
| Inhibition of p65 DNA Binding | Human hepatoma HA22T/VGH cells | 5 µg/mL | 58% reduction in p65 DNA binding capacity after 8 hours. | [8] |
| Human hepatoma HA22T/VGH cells | 10 µg/mL | 94% reduction in p65 DNA binding capacity after 8 hours. | [8] | |
| Inhibition of p65 Nuclear Translocation | Adult T-cell leukemia MT-2 cells | 10 µg/mL | Inhibition of constitutive p65 nuclear accumulation. | [1] |
| Cell Growth Inhibition (IC50) | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (YCU-H891 and KB) | ~20 µg/mL | 50% inhibition of cell growth. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Canonical NF-κB Pathway Inhibition by this compound.
Caption: Non-Canonical NF-κB Pathway Inhibition by this compound.
Experimental Workflows
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
Caption: Luciferase Reporter Assay Workflow.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol is for determining the DNA binding activity of NF-κB in nuclear extracts.
Materials:
-
Nuclear Extraction Buffers (e.g., NE-PER™ or similar)
-
BCA or Bradford Protein Assay Kit
-
Double-stranded oligonucleotide probe containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
T4 Polynucleotide Kinase (for radiolabeling)
-
[γ-³²P]ATP (for radiolabeling) or an infrared dye-labeled oligonucleotide
-
Poly(dI-dC)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT)
-
10x Loading Dye (non-denaturing)
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
1x TBE or TGE running buffer
-
Phosphor screen and imager or infrared imaging system
Procedure:
-
Cell Treatment and Nuclear Extraction:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the desired time and concentration, followed by stimulation with an appropriate NF-κB activator (e.g., TNF-α) if required.
-
Harvest cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
Probe Labeling (Radiolabeling Example):
-
In a microcentrifuge tube, combine the NF-κB oligonucleotide probe, T4 Polynucleotide Kinase, reaction buffer, and [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled probe from unincorporated nucleotides using a spin column.
-
-
Binding Reaction:
-
In a new tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC), and binding buffer.
-
Incubate on ice for 10 minutes.
-
Add the labeled probe (e.g., 20,000-50,000 cpm) to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add 10x non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in 1x TBE or TGE buffer at 100-150V at 4°C until the dye front is near the bottom.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen overnight.
-
Image the screen using a phosphor imager.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene)
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with various concentrations of this compound for the desired duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LTβ).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of p65.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p65
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound and/or an NF-κB activator.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Western Blot for Phosphorylated IκBα
This protocol detects the phosphorylation of IκBα as a marker of canonical NF-κB pathway activation.
Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-IκBα and total IκBα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells as required and lyse them in lysis buffer on ice.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an antibody against total IκBα to confirm equal loading.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that effectively inhibits both the canonical and non-canonical NF-κB pathways. Its unique mechanism of direct, irreversible covalent binding to key NF-κB proteins, thereby inhibiting their DNA binding and nuclear translocation, distinguishes it from many other NF-κB inhibitors. While further studies are needed to provide a more precise quantitative comparison of its inhibitory potency on the two pathways, the available data clearly demonstrates its efficacy in a variety of cellular models. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers investigating the multifaceted roles of this compound in modulating NF-κB signaling.
References
- 1. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of canonical NF-κB nuclear localization by this compound via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-DHMEQ: A Selective and Irreversible NF-κB Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Its unique mechanism of action, involving the irreversible covalent binding to specific cysteine residues on NF-κB subunits, has positioned it as a valuable tool for studying NF-κB signaling and as a potential therapeutic agent for a range of inflammatory diseases and cancers.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.
Introduction
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[4] Dysregulation of the NF-κB pathway is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.[5] Consequently, the development of specific and effective NF-κB inhibitors is a significant focus of drug discovery efforts.
This compound emerged from the structural modification of epoxyquinomicin C, a natural product.[4] It selectively targets the NF-κB pathway, demonstrating potent inhibitory effects in a wide array of preclinical models with minimal reported toxicity.[5]
Mechanism of Action
This compound exerts its inhibitory effect through a direct and irreversible interaction with NF-κB proteins. The core mechanism involves the covalent modification of specific cysteine residues within the DNA-binding domain of several NF-κB subunits, including p65 (RelA), p50, and RelB.[1][2][3][4] This binding event sterically hinders the NF-κB dimer from binding to its cognate DNA sequences in the nucleus, thereby preventing the transcription of target genes.[3][4]
The irreversible nature of this inhibition is a key characteristic of this compound, leading to a sustained suppression of NF-κB activity even after the compound is removed from the extracellular environment.[3] While the primary mechanism is direct inhibition of DNA binding, some studies have also reported that this compound can inhibit the nuclear translocation of NF-κB, likely as a downstream consequence of impaired DNA binding which alters the equilibrium of nuclear import and export.[4][6][7]
A secondary, ROS-mediated mechanism has also been proposed, suggesting that in some cellular contexts, this compound may induce the production of reactive oxygen species, which can indirectly contribute to the inhibition of NF-κB signaling.[4]
dot
Figure 1: The NF-κB signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key quantitative data.
Table 1: IC50 Values of this compound for Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (µg/mL) | Duration (hours) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [8][9] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [8][9] |
| U251 | Glioblastoma | ~14 (72h) | 72 | [3] |
| U343MG-a | Glioblastoma | ~14 (72h) | 72 | [3] |
| U87MG | Glioblastoma | ~14 (72h) | 72 | [3] |
| LN319 | Glioblastoma | ~14 (72h) | 72 | [3] |
| T98G | Glioblastoma | ~26 (72h) | 72 | [3] |
| U138MG | Glioblastoma | ~26 (72h) | 72 | [3] |
Table 2: Inhibition of NF-κB Activity and Downstream Effects
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |
| SP2/0 | NF-κB DNA Binding | 1-10 | Dose-dependent inhibition of p65-DNA binding. | [10] |
| SP2/0 | Matrigel Invasion | 1-10 | Dose-dependent inhibition of invasion. | [10] |
| KMS-11 | Matrigel Invasion | <3 | Inhibition of cellular invasion. | [10] |
| RPMI-8226 | Matrigel Invasion | <3 | Inhibition of cellular invasion. | [10] |
| Glioblastoma Cell Lines | Colony Formation | 2.5 | 43% mean reduction. | [3] |
| Glioblastoma Cell Lines | Colony Formation | 5 | 78% mean reduction. | [3] |
| Glioblastoma Cell Lines | Colony Formation | 10 | 94% mean reduction. | [3] |
| ARPE-19 | ICAM-1 Expression (TNF-α stimulated) | 10 | Significant reduction in ICAM-1 positive cells. | [11][12] |
| ARPE-19 | IL-8 & MCP-1 Production (TNF-α stimulated) | Not Specified | Suppression of IL-8 and MCP-1. | [12] |
| Jurkat | p65 Nuclear Translocation (TNF-α stimulated) | 3-10 | Decreased nuclear p65, increased cytoplasmic p65. | [13] |
| MT-2 | p65 Nuclear Accumulation | 10 | Time-dependent inhibition. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments commonly used to evaluate the efficacy of this compound.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3x10^5 cells/mL and incubate overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 2 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.[2]
-
Matrigel Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 200 µg/mL.
-
Coat the upper chamber of a Transwell insert (8.0 µm pore size) with 100 µL of the diluted Matrigel and incubate at 37°C for 2-3 hours to allow for gelling.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells in the upper chamber of the Matrigel-coated insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add various concentrations of this compound to the upper chamber.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of invaded cells in several microscopic fields and calculate the average.
-
Western Blot for p65 Nuclear Translocation
This method is used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use loading controls such as α-tubulin for the cytoplasmic fraction and histone H1 for the nuclear fraction to ensure equal protein loading.
-
Conclusion
This compound stands out as a highly selective and irreversible inhibitor of the NF-κB pathway. Its well-characterized mechanism of action and demonstrated efficacy in a multitude of preclinical models of cancer and inflammation make it an invaluable research tool. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and to aid in the discovery of novel therapeutics targeting the NF-κB signaling cascade. As research progresses, the unique properties of this compound may pave the way for its clinical development in the treatment of NF-κB-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell viability assay [bio-protocol.org]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Specificity of (+)-DHMEQ vs. (-)-DHMEQ: A Technical Guide
Dehydroxymethylepoxyquinomicin (DHMEQ) is a potent and selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, cell survival, and proliferation. The racemic mixture of DHMEQ has demonstrated significant anti-inflammatory and anticancer activities in various preclinical models. However, the biological activities of DHMEQ are highly dependent on its stereochemistry, with the two enantiomers, (+)-DHMEQ and (-)-DHMEQ, exhibiting distinct pharmacological profiles. This technical guide provides an in-depth analysis of the enantiomeric specificity of DHMEQ, focusing on their differential mechanisms of action, target engagement, and biological outcomes.
Core Findings: Differential Activity of DHMEQ Enantiomers
The primary distinction between the two enantiomers lies in their potency as NF-κB inhibitors. The (-)-enantiomer is significantly more active in this regard. Conversely, the (+)-enantiomer has been shown to activate the Nrf2 pathway, an activity not prominently associated with its counterpart.
Quantitative Analysis of NF-κB Inhibition
While specific side-by-side IC50 values are not consistently reported across literature, a clear consensus emerges regarding the superior NF-κB inhibitory activity of the (-)-enantiomer.
| Enantiomer | Relative Potency in NF-κB Inhibition | Primary Molecular Target | Additional Noteworthy Activity |
| This compound | ~10 times more effective than (+)-DHMEQ[1][2][3][4] | NF-κB (p65, cRel, RelB, p50)[1][4][5][6] | Potent anti-inflammatory and anticancer effects[1][2][5] |
| (+)-DHMEQ | Significantly less potent NF-κB inhibitor[1][2][3][4] | - | Activator of the Nrf2 antioxidant pathway[6][7][8] |
Mechanism of Action: A Tale of Two Pathways
The enantiomeric specificity of DHMEQ is rooted in their differential interactions with key cellular signaling pathways.
This compound: Potent Inhibition of the NF-κB Pathway
The primary mechanism of action for this compound is the direct, covalent modification of specific cysteine residues within the DNA-binding domain of several NF-κB subunit proteins, including p65, cRel, RelB, and p50.[1][4][5][6] This irreversible binding prevents the nuclear translocation and subsequent DNA binding of NF-κB, thereby inhibiting the transcription of its target genes.[1][5][7] The high specificity of this interaction is attributed to a "key and lock" mechanism, where the molecule fits into a specific pocket before forming the covalent bond.[1]
(+)-DHMEQ: Activation of the Nrf2 Antioxidant Pathway
In contrast to its potent NF-κB inhibitory counterpart, (+)-DHMEQ has been identified as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Notably, the activation of Nrf2 by (+)-DHMEQ appears to be independent of its weak NF-κB inhibitory activity, as both enantiomers are equally potent in inducing Nrf2.[6] This suggests a distinct mechanism of action for (+)-DHMEQ, potentially involving the modification of proteins that regulate Nrf2 activity, such as Keap1.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the enantiomeric specificity of DHMEQ.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of compounds on NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, Jurkat) in appropriate media.
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Pre-treat the transfected cells with varying concentrations of (+)-DHMEQ, this compound, or racemic DHMEQ for a specified duration (e.g., 1-2 hours).
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated, untreated control.
-
Determine the IC50 values for each enantiomer.
-
Western Blotting for NF-κB Subunit Translocation
This technique is used to visualize the inhibition of NF-κB nuclear translocation.
Protocol:
-
Cell Treatment:
-
Treat cells with (+)-DHMEQ, this compound, or vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against an NF-κB subunit (e.g., p65) and loading controls for each fraction (e.g., Lamin A/C for nuclear, GAPDH for cytoplasmic).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Compare the levels of the NF-κB subunit in the nuclear fraction between the different treatment groups.
-
Conclusion
The enantiomers of DHMEQ exhibit pronounced specificity in their biological activities. This compound is a potent, irreversible inhibitor of the NF-κB pathway, acting through covalent modification of NF-κB subunits. In contrast, (+)-DHMEQ is a much weaker NF-κB inhibitor but displays activity as an Nrf2 pathway activator. This clear divergence in their mechanisms of action underscores the importance of stereochemistry in drug design and development. For researchers investigating NF-κB-mediated pathologies, this compound is the enantiomer of choice. Conversely, the Nrf2-activating properties of (+)-DHMEQ may hold therapeutic potential for conditions associated with oxidative stress. Future research should continue to explore the distinct molecular targets and signaling pathways modulated by each enantiomer to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of (-)-DHMEQ on Gene Expression Downstream of NF-κB: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. By covalently binding to NF-κB subunits, this compound effectively blocks their nuclear translocation and DNA binding activity, leading to the suppression of a wide array of downstream target genes. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are investigating the therapeutic potential of NF-κB inhibition.
Introduction
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer.[3][4] this compound has emerged as a critical tool for studying the physiological and pathological roles of NF-κB and as a potential therapeutic agent.[1] This guide delves into the specific effects of this compound on the expression of NF-κB target genes, providing a technical framework for its application in research and development.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB pathway through a direct and irreversible mechanism. It covalently binds to specific cysteine residues on NF-κB component proteins, such as p65 and p50.[1] This binding event sterically hinders the DNA-binding domain of NF-κB, preventing it from interacting with the κB consensus sequence in the promoter and enhancer regions of its target genes.[1][2] While initial reports suggested that this compound inhibits the nuclear translocation of NF-κB, it is now understood that this is a secondary effect resulting from the inhibition of DNA binding.[1][2]
Signaling Pathway of NF-κB Activation and Inhibition by this compound
Quantitative Effects of this compound on Gene Expression
This compound has been shown to modulate the expression of a variety of genes downstream of NF-κB. The following tables summarize the quantitative data from various studies, detailing the inhibitory effects of this compound on different cell types and the expression of key NF-κB target genes.
Table 1: Inhibition of Inflammatory Cytokine and Chemokine Expression
| Gene | Cell Type | Treatment Conditions | Fold Change / % Inhibition | Reference |
| TNF-α | Mouse Microglial Cells | LPS stimulation | Inhibition of secretion | [2] |
| Pristane-induced lupus mice | 12 mg/kg, 16 weeks | Significant reduction in serum levels | [4] | |
| IL-6 | Mouse Microglial Cells | LPS stimulation | Inhibition of secretion | [2] |
| Pristane-induced lupus mice | 12 mg/kg, 16 weeks | Significant reduction in serum levels | [4] | |
| Human Breast Carcinoma (MDA-MB-231) | 10 µg/mL | Decreased secretion | [5] | |
| IL-8 | Human Breast Carcinoma (MDA-MB-231) | 10 µg/mL | Decreased secretion | [5] |
| IL-1β | Mouse Macrophages (RAW264.7) | LPS stimulation | Inhibition of secretion | [2] |
| Pristane-induced lupus mice | 12 mg/kg, 16 weeks | Significant reduction in serum levels | [4] | |
| MCP-1 | Human Chondrocytes | IL-1β stimulation | Significant decrease in release | [2] |
| Human Retinal Pigment Epithelial Cells | TNF-α stimulation | Suppression of production | [6] | |
| RANTES | Human Chondrocytes | IL-1β stimulation | Significant decrease in release | [2] |
| ICAM-1 | Human Chondrocytes | IL-1β stimulation | Significant decrease in expression | [2] |
| Human Retinal Pigment Epithelial Cells | TNF-α stimulation | Downregulation of expression | [6] |
Table 2: Inhibition of Enzymes and Proliferation/Survival-Related Gene Expression
| Gene/Protein | Cell Type | Treatment Conditions | Effect | Reference |
| iNOS | Mouse Macrophages (RAW264.7) | LPS stimulation | Inhibition of expression | [2] |
| Human Chondrocytes | IL-1β stimulation | Inhibition of gene expression | [2] | |
| COX-2 | Mouse Macrophages (RAW264.7) | LPS stimulation | Inhibition of expression | [2] |
| Human Chondrocytes | IL-1β stimulation | Inhibition of gene expression | [2] | |
| MMP-2 | Rat Mast Cells (RBL-2H3) | Antigen/IgE stimulation | Inhibition of expression | [2] |
| VEGF | Head and Neck Squamous Carcinoma (KB) | Not specified | Decreased mRNA levels | [3] |
| Cyclin D1 | Head and Neck Squamous Carcinoma (KB) | Not specified | Decreased protein levels | [3] |
| Bcl-xL | Mouse Plasmacytoma (SP2/0) | Not specified | Inhibition of expression | [7] |
| Bfl-1 | Mouse Plasmacytoma (SP2/0) | Not specified | Inhibition of expression | [7] |
| FLIP | Mouse Plasmacytoma (SP2/0) | Not specified | Inhibition of expression | [7] |
Table 3: IC50 Values of this compound for Cell Growth Inhibition
| Cell Line | Cell Type | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h | Reference |
| U251 | Human Glioblastoma | 21.78 | 13.50 | [1] |
| U343MG-a | Human Glioblastoma | 22.62 | 11.52 | [1] |
| YCU-H891 | Head and Neck Squamous Carcinoma | ~20 | Not reported | [3] |
| KB | Head and Neck Squamous Carcinoma | ~20 | Not reported | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effect of this compound on NF-κB signaling and downstream gene expression.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 8, 24, 48, or 72 hours) before proceeding with downstream analysis.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture (typically 20 µL) should contain cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix containing SYBR Green or a fluorescent probe.
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a commercial kit or a hypotonic lysis buffer method to separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).
-
Oligonucleotide Probe Labeling: Synthesize and anneal double-stranded oligonucleotide probes containing the κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probes with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) to the reaction mixture.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).
-
Detection: For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Western Blotting for NF-κB Pathway Proteins
-
Protein Extraction: Prepare whole-cell lysates or nuclear/cytoplasmic fractions as described above.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p65, IκBα, Lamin B1 for nuclear fraction, β-actin for whole-cell lysate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Mandatory Visualizations
Experimental Workflow for Analyzing this compound's Effect on Gene Expression
Logical Relationship of this compound's Molecular Effects
Conclusion
This compound is a powerful tool for dissecting the complexities of the NF-κB signaling pathway and for exploring the therapeutic potential of its inhibition. This technical guide has provided a comprehensive overview of the quantitative effects of this compound on the expression of a wide range of NF-κB target genes. The detailed experimental protocols and visual diagrams are intended to facilitate the design and execution of robust and reproducible experiments. As research in this area continues, a deeper understanding of the nuanced effects of this compound on gene expression will undoubtedly pave the way for novel therapeutic strategies targeting NF-κB-driven pathologies.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foundational Research on the Anticancer Activity of (-)-DHMEQ: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dehydroxymethylepoxyquinomicin (DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many malignancies, making it a prime therapeutic target. This technical guide provides an in-depth overview of the foundational research into the anticancer activities of the (-)-DHMEQ enantiomer, the more active form of the compound. We consolidate key quantitative data, detail essential experimental protocols, and visualize the core mechanisms and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: NF-κB Inhibition
This compound exerts its anticancer effects primarily through the direct and irreversible inhibition of the NF-κB transcription factor. Unlike inhibitors that target upstream signaling components, this compound acts at the final step of the activation pathway.
Mechanism Details: The canonical NF-κB pathway typically involves a heterodimer of the p65 (RelA) and p50 proteins. In an inactive state, this dimer is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. The freed p65/p50 dimer then translocates to the nucleus to initiate the transcription of target genes involved in cell survival, proliferation, and inflammation.
This compound's mechanism is unique:
-
Covalent Binding: It covalently binds to specific cysteine residues on NF-κB component proteins, including p65, p50, c-Rel, and RelB.[1][2][3][4]
-
Inhibition of DNA Binding: This covalent modification directly inhibits the ability of the NF-κB dimer to bind to its target DNA sequences in the nucleus.[1][2][3]
-
Inhibition of Nuclear Translocation: While initially thought to be the primary mechanism, the inhibition of nuclear translocation is now considered a likely downstream result of the inhibition of DNA binding.[1][2][3][4]
The inhibition is highly specific and irreversible, leading to a sustained suppression of NF-κB activity.[2][3]
In Vitro Anticancer Activity
This compound has demonstrated significant anticancer effects across a wide range of human cancer cell lines. Its activity is primarily characterized by growth inhibition, induction of apoptosis, and modulation of gene expression.
Quantitative Data: Cell Viability and Growth Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) of DHMEQ in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Comments | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Associated with inhibition of NF-κB activity. | [5] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | DHMEQ also decreased cyclin D1 protein and VEGF mRNA levels. | [5] |
| MT-2 | Adult T-cell Leukemia (HTLV-I transformed) | >20 | Effective suppression of cell growth by 50% at concentrations >20 µg/mL. | [6] |
| HUT-102 | Adult T-cell Leukemia (HTLV-I transformed) | >20 | Induced significant apoptosis at 20 and 40 µg/mL. | [6] |
| HEK293 | Human Embryonic Kidney | 13.82 ± 3.71 µM | Used to assess baseline cytotoxicity and NF-κB inhibition. | [7] |
| SP2/0 | Mouse Plasmacytoma | N/A | Inhibited cellular invasion at non-toxic concentrations (1-10 µg/mL). | [8] |
| KMS-11 | Human Myeloma | N/A | Inhibited cellular invasion at non-toxic concentrations (<3 µg/mL). | [8] |
| RPMI-8226 | Human Myeloma | N/A | Inhibited cellular invasion at non-toxic concentrations (<3 µg/mL). | [8] |
Key Experimental Protocols: In Vitro Assays
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µg/mL) dissolved in DMSO and diluted in culture medium. Include a vehicle control (DMSO only). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
-
Nuclear Extraction: Treat cells with this compound for a short period (e.g., 2 hours) before or after stimulation (e.g., with TNF-α). Prepare nuclear extracts using a commercial nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
ELISA-based Assay: Use a commercial NF-κB p65 transcription factor assay kit. Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.
-
Antibody Incubation: Incubate with a primary antibody specific to the p65 subunit of NF-κB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate and measure the absorbance at 450 nm. The absorbance is proportional to the amount of p65 bound to the DNA.
-
Analysis: Compare the absorbance values of treated samples to the control to determine the percentage inhibition of NF-κB DNA-binding activity.
In Vivo Anticancer Activity
The anticancer efficacy of DHMEQ has been validated in several preclinical animal models, demonstrating its potential for therapeutic application. Intraperitoneal (IP) administration is the most common route used in these studies.[1][9]
Quantitative Data: Xenograft Tumor Models
The table below summarizes key findings from in vivo studies.
| Cancer Model | Animal Model | DHMEQ Dosage & Administration | Key Outcomes | Reference |
| Ovarian Cancer (SKOV-3 xenograft) | SCID Beige Mice | 14 mg/kg, daily IP | Significantly inhibited tumor growth, especially in combination with cisplatin. | [10] |
| Breast Cancer (MDA-MB-231) | SCID Mice | 12 mg/kg, 3 times/week IP | Strongly inhibited tumor growth of hormone-insensitive cells. | [1] |
| Glioblastoma (U87 & U251) | Nude Mice | Not specified | Reduced subcutaneous tumor size by ~40%; improved survival in intracranial models. | [1][11] |
| Adult T-cell Leukemia | SCID Mice | 12 mg/kg | Inhibited tumor formation, reduced mortality, and induced apoptosis in tumor cells. | [6] |
| Bladder Carcinoma (KU-19-19) | Nude Mice | Not specified | Inhibited subcutaneous tumor growth. | [1] |
| Pancreatic Cancer | Nude Mice | Not specified | Inhibited liver metastasis when given by IP administration. | [12] |
An important finding is that IP administration of DHMEQ often does not lead to high systemic blood concentrations, suggesting that its potent in vivo effects may be mediated by targeting inflammatory cells within the peritoneal cavity, which in turn influences tumor progression.[1][9] No significant toxicity has been reported in these preclinical models.[1][9][12]
Key Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., Nude or SCID mice, 6-8 weeks old). Allow a one-week acclimatization period.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-10 million cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth & Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice into treatment and control groups.
-
Treatment Regimen:
-
Treatment Group: Administer DHMEQ (e.g., 12 mg/kg) via intraperitoneal (IP) injection daily or several times a week.
-
Control Group: Administer the vehicle (e.g., saline or DMSO solution) on the same schedule.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint & Analysis: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for apoptosis markers like TUNEL).
-
Data Analysis: Compare the final tumor volumes and weights between the treated and control groups to calculate Tumor Growth Inhibition (TGI). Analyze survival data using Kaplan-Meier curves.
Downstream Effects and Therapeutic Implications
The inhibition of NF-κB by this compound triggers a cascade of anticancer effects beyond simple growth arrest.
-
Suppression of Metastasis: DHMEQ has been shown to inhibit cancer cell invasion, a key step in metastasis, by downregulating the expression of genes like MMP-2, MMP-9, and IL-8.[1][4][12]
-
Induction of Apoptosis: By inhibiting NF-κB, DHMEQ downregulates the expression of anti-apoptotic proteins such as Bcl-XL, FLIP, and Bfl-1, thereby sensitizing cancer cells to apoptosis.[8][12]
-
Enhanced Chemosensitivity: DHMEQ can synergistically enhance the efficacy of conventional chemotherapeutic agents like cisplatin and paclitaxel, suggesting its potential use in combination therapies to overcome drug resistance.[1][5]
-
Anti-Angiogenesis: The compound can inhibit angiogenesis, partly by reducing the expression of pro-angiogenic factors like VEGF.[1][5]
-
Restoration of Anti-Tumor Immunity: In some models, DHMEQ has been shown to restore anti-cancer immune responses by inhibiting NF-κB-dependent immunosuppression induced by cancer cells.[1][12]
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: (-)-DHMEQ for In Vivo Administration in Murine Models
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Developed as a synthetic derivative of the microbial metabolite epoxyquinomicin C, this compound exhibits significant anti-inflammatory and anti-cancer properties in a variety of preclinical disease models.[2][3] Its unique mechanism of action involves the irreversible, covalent binding to specific cysteine residues on NF-κB family proteins, including p65, cRel, RelB, and p50, thereby directly inhibiting their DNA-binding activity.[1][2] This direct inhibition of the final step in the NF-κB activation pathway contributes to its high specificity and favorable toxicity profile observed in animal studies.[4][5]
These notes provide a comprehensive overview of the protocols for the in vivo administration of this compound to mice, summarizing dosages, administration routes, and experimental findings from various studies. The provided methodologies and data are intended to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action: NF-κB Inhibition
This compound targets both the canonical and non-canonical NF-κB signaling pathways.[4] In the canonical pathway, it binds to p65 and p50 subunits. In the non-canonical pathway, it targets RelB.[2][4] This binding physically obstructs the ability of the NF-κB dimers to bind to their target DNA sequences in the nucleus, preventing the transcription of pro-inflammatory and pro-survival genes.[4][6] While initially thought to inhibit nuclear translocation, it is now understood that the primary mechanism is the direct inactivation of NF-κB's DNA-binding capabilities.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-DHMEQ for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It acts by covalently binding to specific cysteine residues on NF-κB subunit proteins, thereby inhibiting their DNA binding activity and subsequent transcriptional activation of target genes.[2][3] This unique mechanism of action makes this compound a valuable tool for investigating the role of NF-κB in various cellular processes, including inflammation, apoptosis, and cell proliferation. These application notes provide a comprehensive guide to the effective concentrations of this compound for various in vitro experiments, along with detailed protocols for key assays.
Data Presentation: Effective Concentrations and IC50 Values
The effective concentration of this compound can vary depending on the cell type, the specific assay being performed, and the desired biological outcome. The following tables summarize the reported effective concentrations and IC50 values for this compound in different cell culture experiments.
Table 1: Inhibition of NF-κB Activity
| Cell Line | Assay Type | Effective Concentration | Notes |
| Mouse Plasmacytoma (SP2/0) | NF-κB DNA Binding Assay | 1-10 µg/mL | Dose-dependent inhibition of NF-κB activity in cultured cells after a 2-hour treatment.[4][5][6] |
| Human T-cell Leukemia (Jurkat) | κB-luciferase Reporter Assay | Not specified, but effective | Inhibited TNF-α-induced activation of NF-κB.[7] |
| Adult T-cell Leukemia (MT-2) | Electrophoretic Mobility Shift Assay (EMSA) | 10 µg/mL | Inhibited constitutive NF-κB DNA binding.[8] |
| Human Papillary Thyroid Carcinoma (TPC-1) | Not specified | 15 µg/mL | Used in combination with radiation to enhance radiosensitivity.[8] |
Table 2: IC50 Values for Cell Viability and Proliferation
| Cell Line | Assay Type | IC50 Value | Treatment Duration |
| Head and Neck Squamous Cell Carcinoma (YCU-H891, KB) | Cell Growth Inhibition | ~20 µg/mL | Not specified[9] |
| Feline Injection-Site Sarcoma (FISS-10, FISS-07, FISS-08) | Cell Viability | 14.15 ± 2.87 µg/mL, 16.03 ± 1.68 µg/mL, 17.12 ± 1.19 µg/mL | 72 hours |
| Human Papillary Thyroid Carcinoma (CD133+ TPC-1) | Cell Growth Inhibition | 38.57 µg/mL | Not specified[8] |
| Human Embryonic Kidney (HEK293) | Cytotoxicity Assay | 13.82 ± 3.71 µM | 48 hours[7] |
| Thyroid Cancer Cells | Cell Growth Inhibition | ~14-17 µg/mL | Not specified[10] |
Table 3: Induction of Apoptosis
| Cell Line | Assay Type | Effective Concentration | Treatment Duration |
| Cholangiocarcinoma (CCA) | DNA Fragmentation Assay | 10-20 µg/mL | 48 hours[11] |
| Thyroid Cancer (FRO) | Annexin V/PI Staining | 0.1-10 µg/mL | 24 hours[10] |
| Human Hepatic Cancer (HA22T/VGH) | Annexin V Staining | 1-5 µg/mL (in combination with cisplatin) | 48 hours[12] |
Table 4: Inhibition of Cytokine Production
| Cell Line | Stimulant | Cytokine | Effective Concentration |
| Mouse Microglial Cells (6-1) | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Not specified, but effective |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | IL-2, IFN-γ, TNF-α | 1 µg/mL |
| Breast Carcinoma (MDA-MB-231) | TNF-α | IL-6, IL-8 | 1-10 µg/mL |
| Nasal Polyp Fibroblasts | TNF-α | VCAM-1, ICAM-1, RANTES | 1-100 nM |
Experimental Protocols
Protocol for Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect the floating cells from the supernatant and combine them with the adherent cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
-
Protocol for NF-κB (p65) DNA Binding Activity Assay (ELISA-based)
This protocol outlines a method to quantify the inhibition of NF-κB p65 DNA binding activity by this compound.
Materials:
-
Cells of interest
-
This compound
-
NF-κB (p65) Transcription Factor Assay Kit (ELISA-based)
-
Nuclear Extraction Kit
-
Bradford or BCA Protein Assay Kit
Procedure:
-
Cell Treatment and Nuclear Extraction:
-
Seed and treat cells with this compound as described in the apoptosis protocol. A shorter treatment time (e.g., 2-4 hours) is often sufficient to observe inhibition of NF-κB activation.
-
Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
NF-κB DNA Binding Assay:
-
Perform the ELISA-based NF-κB p65 DNA binding assay according to the manufacturer's instructions.
-
Briefly, add equal amounts of nuclear extract protein (e.g., 10-20 µg) to the wells of the assay plate, which are coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate to allow NF-κB p65 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition by comparing the absorbance of this compound-treated samples to the vehicle-treated control.
-
Protocol for Inhibition of LPS-Induced Cytokine Production
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in response to Lipopolysaccharide (LPS) stimulation.
Materials:
-
Immune cells (e.g., macrophages, microglia, or PBMCs)
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed the immune cells in 24-well plates at an appropriate density.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and a vehicle control for 1-2 hours.
-
Stimulation with LPS: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine secretion.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement by ELISA:
-
Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's protocol.
-
Briefly, add the supernatants and standards to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the supernatants of this compound-treated cells to those of the LPS-stimulated control to determine the percentage of inhibition.
-
Mandatory Visualization
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential migration, LPS-induced cytokine, chemokine and NO expression in immortalized BV-2 and HAPI cell lines and primary microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-DHMEQ Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It exerts its inhibitory effects through the covalent binding to specific cysteine residues on NF-κB subunit proteins, including p65, cRel, RelB, and p50, thereby preventing their DNA binding and nuclear translocation.[2][3][4] This mechanism effectively blocks both the canonical and non-canonical NF-κB pathways.[3][4] Due to its targeted action and efficacy in various disease models, this compound is a valuable tool for in vitro research in inflammation, oncology, and immunology.
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for use in a variety of in vitro assays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₅ | [3] |
| Molecular Weight | 261.23 g/mol | [3] |
| Appearance | White to beige solid powder | |
| Solubility | Soluble in DMSO | [3] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 287194-40-5 | [2] |
Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound.[2] It is harmful if swallowed and causes skin and eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 261.23 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.61 mg of this compound.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term (up to one month) or -80°C for long-term storage.[5] Properly stored, the solid compound is stable for years.[3]
-
In Vitro Assay Considerations
The working concentration of this compound can vary depending on the cell type and the specific assay. The following table summarizes effective concentrations from various studies.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| SP2/0 (mouse plasmacytoma) | 1-10 µg/mL | 2 hours | Inhibition of NF-κB activity | [6][7][8][9][10] |
| KMS-11, RPMI-8226 (human myeloma) | < 3 µg/mL | Not specified | Inhibition of cellular invasion | [6] |
| MT-1, TL-Om1 (ATL cell lines) | 2-10 µg/mL | 12-48 hours | Reduced cell viability | [1] |
| NCI-H157 (human lung cancer) | 10-20 µg/mL | 2 hours (pretreatment) | Inhibition of PS-341-induced NF-κB activation | [1] |
| SVHUC-AR (human urothelial) | 15 µg/mL | 6 hours | Inhibition of TNF-α-induced NF-κB activation | [1] |
| Human Peritoneal Mesothelial Cells (HPMC) | 1-10 µg/mL | Not specified | No toxicity, reduction of IL-6 and MCP-1 synthesis | [2] |
| PHA-stimulated PBMC | 0.5-3 µg/mL | 3 days | Inhibition of proliferation | [11] |
Experimental Protocol: Inhibition of NF-κB Activity in Cultured Cells
This protocol provides a general workflow for assessing the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
-
Cell Seeding: Plate the cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, larger dishes for nuclear extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations using pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in the culture medium to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for signaling pathway analysis, 24-48 hours for viability or apoptosis assays).[1][6][7][9][10]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
NF-κB DNA Binding Activity: Nuclear extracts can be prepared to measure the DNA binding activity of NF-κB subunits like p65 using commercially available kits (e.g., TransAM NF-κB p65 Transcription Factor Assay Kit).[9][10]
-
Western Blotting: Whole-cell lysates or nuclear/cytoplasmic fractions can be analyzed by Western blotting to assess the levels of total and phosphorylated NF-κB subunits and downstream target proteins.[1]
-
Cell Viability Assays: Assays such as MTT or MTS can be used to determine the effect of this compound on cell proliferation and cytotoxicity.[7]
-
Gene Expression Analysis: RNA can be isolated to quantify the expression of NF-κB target genes (e.g., IL-6, TNF-α) using RT-qPCR.
-
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways and the point of inhibition by this compound.
Caption: NF-κB signaling and this compound inhibition.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical experimental workflow for studying the effects of this compound in vitro.
Caption: In vitro experimental workflow for this compound.
References
- 1. This compound (Dehydroxymethylepoxyquinomicin) | NF-κB抑制剂 | MCE [medchemexpress.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DHMEQ | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 6. glpbio.com [glpbio.com]
- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroxymethylepoxyquinomicin (DHMEQ) can suppress tumour necrosis factor-α production in lipopolysaccharide-injected mice, resulting in rescuing mice from death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-DHMEQ in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic strategies.[1][2] A key signaling pathway often constitutively activated in glioblastoma, contributing to its survival, proliferation, and therapeutic resistance, is the nuclear factor-kappa B (NF-κB) pathway.[3][4] (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a small molecule inhibitor that specifically targets the NF-κB pathway, presenting a promising therapeutic avenue for glioblastoma treatment.[1][3]
This compound functions by inhibiting the nuclear translocation of RelA, a subunit of the NF-κB complex.[1][5] This blockade of NF-κB activity has been shown to induce growth arrest, apoptosis, and cell cycle arrest in various glioblastoma cell lines.[5][6] Furthermore, preclinical studies have demonstrated that this compound can suppress tumor growth in vivo and enhance the cytotoxic effects of standard-of-care treatments like temozolomide (TMZ) and radiation.[4][7] These application notes provide a summary of the effects of this compound on glioblastoma cell lines and detailed protocols for its use in in vitro studies.
Data Presentation
Quantitative Summary of this compound Effects on Glioblastoma Cell Lines
The following tables summarize the key quantitative data on the efficacy of this compound in various human glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h | Reference |
| YKG-1 | 1.1 | Not Reported | [5] |
| U251 | 1.4 | 13.50 | [5][7] |
| U87 | 1.8 | Not Reported | [5] |
| U343MG-a | 22.62 | 11.52 | [7] |
| T98G | 26.7 | Not Reported | [5] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effects of this compound on Cell Cycle and Apoptosis in Glioblastoma Cell Lines
| Cell Line | Treatment | Effect | Observations | Reference |
| U87 | 10 µg/mL | G2/M Arrest & Apoptosis | Significant increase in G2/M population. | [5] |
| YKG-1 | 10 µg/mL | G2/M Arrest & Apoptosis | Significant increase in G2/M population. | [5] |
| U251 | 10 µg/mL | G2/M Arrest | No significant increase in apoptosis. | [1][5] |
| U343MG-a | 20 µg/mL | Apoptosis & Necrosis | ~90% cell death (apoptosis and necrosis combined). | [7] |
| LN319 | 20 µg/mL | Apoptosis & Necrosis | ~90% cell death (apoptosis and necrosis combined). | [7] |
| Multiple GBM lines | 20 µg/mL | Apoptosis | Significant increase in caspase-3 activity in 5 out of 6 cell lines at 48h. | [7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Glioblastoma
This compound exerts its anti-tumor effects by primarily targeting the NF-κB signaling pathway, which is crucial for glioblastoma cell survival and proliferation.
Caption: Mechanism of action of this compound in glioblastoma cells.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the in vitro effects of this compound on glioblastoma cell lines is outlined below.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
XTT assay kit
-
Plate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.[7][8]
-
Prepare serial dilutions of this compound in complete culture medium. Concentrations typically range from 2.5 to 20 µg/mL.[7][9] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[8]
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
After the incubation period, add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the time specified by the manufacturer to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells and calculate the IC50 value.
Protocol 2: Apoptosis Assay (Caspase-3 Activity)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound
-
Caspase-3 activity assay kit (e.g., NucView 488)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat the cells with the desired concentration of this compound (e.g., 20 µg/mL) for 48 hours.[7] Include an untreated or vehicle-treated control.
-
Following treatment, add the caspase-3 substrate to the cells according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the enzymatic reaction.
-
Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a fluorescence plate reader to quantify the caspase-3 activity.
-
For a more comprehensive analysis, co-stain with a viability dye like propidium iodide to distinguish between apoptotic and necrotic cells.[7]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µg/mL) for 48 hours.[7]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Protocol 4: Western Blot Analysis for NF-κB Nuclear Translocation
This protocol is for assessing the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound (10 µg/mL)[5]
-
TNFα (20 ng/mL)[5]
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-lamin B1 or anti-histone for nuclear fraction, anti-GAPDH or anti-β-tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 60-70% confluency.
-
Pre-treat the cells with or without this compound (10 µg/mL) for 2.5 hours.[5]
-
Stimulate the cells with TNFα (20 ng/mL) for 30 minutes to induce NF-κB translocation.[5]
-
Wash the cells with PBS and perform nuclear and cytoplasmic protein extraction using a commercial kit.
-
Quantify the protein concentration of each fraction.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 and a loading control for the respective fraction overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in this compound-treated cells indicates inhibition of nuclear translocation.
References
- 1. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear factor-κB in glioblastoma: insights into regulators and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 5. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF- κ B by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ -Radiation Cytotoxicity in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of (-)-DHMEQ in Multiple Myeloma Research: A Detailed Guide
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of cell survival, proliferation, and drug resistance in multiple myeloma.[1][2][3] Constitutively active NF-κB is a hallmark of multiple myeloma cells, making it a prime therapeutic target.[2][3] this compound exerts its anti-myeloma effects by directly inhibiting the nuclear translocation of NF-κB, independent of IκBα degradation.[1][4] This unique mechanism allows it to be effective even in myeloma cells with defects in the IκBα protein.[1][5] Research has demonstrated that this compound induces apoptosis, causes cell cycle arrest, and reduces tumor growth in both in vitro and in vivo models of multiple myeloma, highlighting its potential as a therapeutic agent for this malignancy.[1][2]
Data Presentation
In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines
| Cell Line | Concentration (µg/mL) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| U266 | 10 | 24 | 38.5 | [1] |
| 12PE (IκBα-deficient) | 10 | 24 | 50.5 | [1] |
| RPMI8226 | 10 | 12 | 45.3 | [6] |
| U266 | 10 | 12 | 45.2 | [6] |
| Freshly isolated myeloma cells (from 11 patients) | 10 | 24 | 93 (average) | [1] |
In Vivo Efficacy of this compound in a Plasmacytoma Mouse Model
| Treatment Group | Dosage | Duration | Mean Tumor Volume (mL) | P-value | Reference |
| This compound | 12 mg/kg/day | 14 days | 2.91 ± 1.39 | < 0.01 | [1] |
| Control | - | - | 7.91 ± 1.54 | [1] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of NF-κB nuclear translocation.[1][2][7] This leads to the downregulation of several key anti-apoptotic and cell cycle regulatory proteins.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel NF-kappaB inhibitor DHMEQ selectively targets constitutive NF-kappaB activity and induces apoptosis of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroxymethylepoxyquinomicin, a novel nuclear factor-kappaB inhibitor, induces apoptosis in multiple myeloma cells in an IkappaBalpha-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inhibiting NF-κB in Macrophages with (-)-DHMEQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and specific inhibitor of Nuclear Factor-kappa B (NF-κB), in macrophage research. The information is intended to guide researchers in designing and executing experiments to investigate the role of NF-κB in macrophage function and to assess the therapeutic potential of NF-κB inhibition.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2] In macrophages, NF-κB activation is a central event in response to various stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines and mediators.[3][4] Dysregulation of the NF-κB pathway in macrophages is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention.[3][5]
This compound is a small molecule inhibitor that has been shown to effectively and irreversibly block NF-κB activity.[6][7] Its unique mechanism of action involves covalently binding to specific cysteine residues on NF-κB subunit proteins, such as p65, p50, and RelB, thereby inhibiting their DNA-binding activity.[5] This direct inhibition of the final step in NF-κB activation provides a specific tool for studying its downstream effects.[8]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on macrophages and other relevant cell lines.
Table 1: Effective Concentrations of this compound for NF-κB Inhibition and Functional Effects
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| RAW264.7 Macrophage-like cells | LPS | Not specified | Not specified | Inhibition of nuclear translocation of p65, iNOS expression, and NO production. | [3][4] |
| RAW264.7 Macrophage-like cells | LPS | Not specified | Not specified | Inhibition of IL-6, IL-12, and IL-1β secretion. | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMM) | LPS | Not specified | Not specified | Inhibition of NF-κB activation, iNOS expression, NO production, and secretion of IL-6 and TNF-α. | [5] |
| Jurkat T-lymphoblastic leukemia cells | PHA (5 µg/ml) | 1 µg/ml | 3 hours (pretreatment) | Blocked PHA-induced nuclear translocation of NF-κB. | [9] |
| SP2/0 Mouse plasmacytoma cells | Constitutive | 1-10 µg/ml | 2 hours | Inhibition of NF-κB DNA binding activity. | [10] |
| Human Myeloma cells (KMS-11, RPMI-8226) | Constitutive | < 3 µg/ml | Not specified | Inhibition of cellular invasion. | [10] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | This compound Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| SCID mice with human adult T-cell leukemia | 4 mg/kg or 12 mg/kg | Intraperitoneal injection | Day 0 and 3 times a week for one month | Significant increase in survival rate. | [6] |
| Mice with collagen-induced arthritis | Not specified | Intraperitoneal administration | Not specified | Ameliorated inflammation. | [7] |
| Rats with endotoxin-induced uveitis | Not specified | Intraperitoneal administration | Not specified | Reduced infiltrating cells and concentrations of TNF-α and IL-6 in aqueous humor. | [3] |
| Mice with pristane-induced lupus | Not specified | Not specified | Not specified | Reduced levels of autoantibodies and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17). | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 µg/ml stock solution of this compound by dissolving it in DMSO.[9][12]
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C until use.[12]
-
For in vitro experiments, dilute the stock solution in the appropriate culture medium to the desired final concentration. Ensure the final DMSO concentration is less than 0.1%.[9]
Protocol 2: Inhibition of LPS-Induced NF-κB Activation in Macrophages
Objective: To assess the inhibitory effect of this compound on LPS-induced NF-κB activation in macrophages.
Cell Line: RAW264.7 mouse macrophage-like cells or primary bone marrow-derived macrophages (BMM).
Materials:
-
RAW264.7 cells or primary BMM
-
Complete culture medium (e.g., RPMI-1640 with 10% FCS, penicillin, streptomycin, L-glutamine, and Hepes)[13]
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 µg/ml in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for nuclear extraction (e.g., Nuclear Extract Kit)
-
Reagents for Western blotting or NF-κB p65 DNA-binding ELISA
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates at 2 x 10^6 cells/well).[13] Allow cells to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µg/ml) for a specified time (e.g., 2 hours).[10] Include a vehicle control (DMSO) at the same final concentration.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10 ng/ml) for a specific duration (e.g., 30-60 minutes) to induce NF-κB activation.[13] Include an unstimulated control group.
-
Nuclear Extraction: Following stimulation, wash the cells with cold PBS and perform nuclear extraction according to the manufacturer's protocol.
-
Quantification of NF-κB Activation:
Protocol 3: Measurement of Cytokine Production Inhibition
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
Macrophage cell culture (as in Protocol 2)
-
LPS
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Treatment: Follow steps 1-3 of Protocol 2. For cytokine measurements, a longer LPS stimulation time (e.g., 18-24 hours) is typically required.[12]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using specific ELISA kits according to the manufacturer's instructions.[4]
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. NF-κB Inhibitor DHMEQ | Encyclopedia MDPI [encyclopedia.pub]
- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of macrophage activation and phagocytosis by a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroxymethylepoxyquinomicin (DHMEQ) can suppress tumour necrosis factor-α production in lipopolysaccharide-injected mice, resulting in rescuing mice from death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (-)-DHMEQ in Combination with Cisplatin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of (-)-DHMEQ, a specific NF-κB inhibitor, in combination with the conventional chemotherapeutic agent, cisplatin.
Introduction
Ovarian and other cancers often develop resistance to platinum-based therapies like cisplatin.[1][2] A key mechanism contributing to this resistance is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which promotes cell survival, proliferation, and inflammation.[1][2][3] this compound (dehydroxymethylepoxyquinomicin) is a potent inhibitor of the NF-κB pathway.[1][2][3] By blocking NF-κB, this compound can sensitize cancer cells to the cytotoxic effects of cisplatin, which primarily acts by inducing DNA damage and apoptosis.[4][5] This combination therapy has shown promise in preclinical studies, leading to enhanced cancer cell death and reduced tumor growth.[1][2][4]
The following protocols and data provide a framework for researchers to explore the therapeutic potential of this drug combination in various cancer models.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin
| Cell Line | Drug | IC50 (72h) | Reference |
| A2780 (Ovarian Cancer) | This compound | ~5 µg/mL | [1] |
| A2780 (Ovarian Cancer) | Cisplatin | ~2.5 µg/mL | [1] |
| SKOV3 (Ovarian Cancer) | This compound | ~10 µg/mL | [1] |
| SKOV3 (Ovarian Cancer) | Cisplatin | ~7.5 µg/mL | [1] |
| MRC-5 (Normal Lung Fibroblasts) | This compound | ~20 µg/mL | [1] |
| MRC-5 (Normal Lung Fibroblasts) | Cisplatin | ~1.5 µg/mL | [1] |
Table 2: Synergistic Effects on Apoptosis in A2780 Ovarian Cancer Cells (72h)
| Treatment | Percentage of Apoptotic Cells (Mean ± SD) | Reference |
| Control | ~5% | [1] |
| This compound (IC50) | ~15% | [1] |
| Cisplatin (IC50) | ~25% | [1] |
| This compound + Cisplatin | ~45% | [1] |
Table 3: In Vivo Tumor Growth Inhibition in SKOV-3 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) on Day 18 | Reference |
| Control | Vehicle | - | [4] |
| This compound | 14 mg/kg (daily, i.p.) | Significant | [4] |
| Cisplatin | 4 mg/kg (single dose, i.p.) | Not significant | [4] |
| This compound + Cisplatin | 14 mg/kg this compound + 4 mg/kg Cisplatin | Significantly enhanced | [4] |
Signaling Pathway
The combination of this compound and cisplatin targets two distinct but interconnected cellular processes. Cisplatin induces DNA damage, which can trigger apoptosis. However, cancer cells can counteract this by activating pro-survival pathways, including the NF-κB pathway. This compound inhibits this survival signaling, thereby enhancing the pro-apoptotic effects of cisplatin.
Caption: Combined action of Cisplatin and this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A2780, SKOV3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cisplatin stock solution (in 0.9% NaCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
For combination studies, prepare a fixed ratio of the two drugs based on their individual IC50 values.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO and/or saline) controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at their respective IC50 concentrations for 48-72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the drugs as described in Protocol 2.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Protocol 4: In Vivo Xenograft Tumor Growth Study
This protocol evaluates the efficacy of the combination therapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., SKOV-3)
-
Matrigel (optional)
-
This compound and Cisplatin for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, Combination).
-
-
Drug Administration:
-
Administer drugs as per the established regimen (e.g., this compound at 14 mg/kg daily via intraperitoneal injection and a single dose of cisplatin at 4 mg/kg intraperitoneally).[4]
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the control.
Experimental Workflow
Caption: Workflow for combination drug studies.
References
- 1. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-DHMEQ Treatment for Murine Models of Asthma
These application notes provide a comprehensive overview of the use of (-)-DHMEQ, a specific NF-κB inhibitor, in murine models of allergic asthma. The information is intended for researchers, scientists, and professionals in drug development investigating novel anti-inflammatory therapies for asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. Nuclear factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, playing a central role in the pathophysiology of asthma.[1][2] this compound (dehydroxymethylepoxyquinomicin) is a novel, low molecular weight compound that specifically and irreversibly inhibits the nuclear translocation of NF-κB, thereby preventing its activation.[1][3][4] Studies in murine models have demonstrated that this compound effectively suppresses allergic airway inflammation and remodeling, suggesting its therapeutic potential for asthma.[1][5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in a murine model of acute allergic asthma induced by ovalbumin (OVA).
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (Vehicle) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.01 | 0.02 ± 0.01 | 0.05 ± 0.01 |
| OVA + Vehicle | 10.5 ± 1.5 | 2.5 ± 0.5 | 6.5 ± 1.2 | 0.3 ± 0.1 | 1.2 ± 0.3 |
| OVA + DHMEQ (10 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.4 | 1.5 ± 0.5 | 0.1 ± 0.05 | 0.5 ± 0.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared with OVA + Vehicle group.
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Vehicle) | < 15 | < 15 | < 15 |
| OVA + Vehicle | 150 ± 25 | 250 ± 40 | 80 ± 15 |
| OVA + DHMEQ (10 mg/kg) | 50 ± 10 | 80 ± 20 | 30 ± 8* |
*Data are presented as mean ± SEM. *p < 0.05 compared with OVA + Vehicle group.
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Peak Pulmonary Resistance (cmH₂O/mL/s) at 50 mg/mL Methacholine |
| Control (Vehicle) | 4.5 ± 0.5 |
| OVA + Vehicle | 12.5 ± 1.8 |
| OVA + DHMEQ (10 mg/kg) | 6.8 ± 1.0* |
*Data are presented as mean ± SEM. *p < 0.05 compared with OVA + Vehicle group.
Experimental Protocols
Murine Model of Allergic Asthma (Acute Model)
This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin (OVA).
-
Animals: Female BALB/c mice, 6-8 weeks of age.
-
Sensitization:
-
On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 0.2 mL of saline.
-
-
Challenge:
-
From days 28 to 30, mice are challenged with 1% OVA aerosol for 30 minutes each day. The aerosol is generated by a nebulizer.
-
-
Control Group: A control group of mice receives saline instead of OVA for both sensitization and challenge.
This compound Administration
-
Preparation: this compound is dissolved in a vehicle such as 0.5% carboxymethyl cellulose (CMC).[7]
-
Dosage: A dose of 10-40 mg/kg body weight is used.[6]
-
Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.[1]
-
The treatment is given 1 hour before each OVA challenge from day 28 to 30.
-
The vehicle control group receives an i.p. injection of the vehicle alone.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed 24 hours after the final OVA challenge.
-
Method: AHR is measured in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized ventilator system for small animals.
-
Procedure:
-
Mice are anesthetized, intubated, and mechanically ventilated.
-
Baseline pulmonary resistance is recorded.
-
Increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) are nebulized and delivered to the airways.
-
Pulmonary resistance is measured after each methacholine dose.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed after the AHR measurement.
-
Procedure:
-
The lungs are lavaged three times with 0.5 mL of ice-cold phosphate-buffered saline (PBS) via the tracheal tube.
-
The recovered BAL fluid is pooled and centrifuged.
-
-
Cell Analysis:
-
The cell pellet is resuspended, and the total number of cells is counted using a hemocytometer.
-
Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined by staining cytospin preparations with a Wright-Giemsa stain.
-
-
Cytokine Analysis:
-
The supernatant from the centrifuged BAL fluid is collected and stored at -80°C.
-
Levels of Th2 cytokines (IL-4, IL-5, IL-13) are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Lung Histopathology
-
Procedure:
-
After BAL, the lungs are perfused with PBS and then fixed with 10% buffered formalin.
-
The fixed lung tissue is embedded in paraffin, and sections are cut.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall inflammation and cellular infiltration.
-
Periodic Acid-Schiff (PAS) Staining: To evaluate mucus production and goblet cell hyperplasia.
-
Masson's Trichrome Staining: To assess peribronchial fibrosis and collagen deposition.
-
-
Immunohistochemistry:
-
Staining for α-smooth muscle actin (α-SMA) is performed to evaluate the thickness of the airway smooth muscle layer.
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the murine model of acute asthma.
References
- 1. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF‐kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma | Semantic Scholar [semanticscholar.org]
- 6. atsjournals.org [atsjournals.org]
- 7. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intraperitoneal Administration of (-)-DHMEQ for Tumor Growth Inhibition
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Discovered through molecular design based on the natural product epoxyquinomicin, this compound has demonstrated significant anti-tumor and anti-inflammatory activities in numerous preclinical models.[1][3] It has shown efficacy in suppressing challenging cancer models, including hormone-insensitive breast and prostate cancers, cholangiocarcinoma, and multiple myeloma, with no significant toxicity reported in animal experiments.[1][3]
Intraperitoneal (IP) administration is the most common and effective route for delivering DHMEQ in animal studies.[1][3] Interestingly, IP injection does not lead to a significant increase in the systemic blood concentration of DHMEQ due to its instability in blood.[1][3] The therapeutic effect is believed to stem from the drug's action on inflammatory cells within the peritoneal cavity, which in turn alters the tumor microenvironment and inhibits cancer progression.[1][4] This localized mechanism contributes to its high efficacy and excellent safety profile.[1]
These notes provide a comprehensive overview and detailed protocols for utilizing this compound via intraperitoneal injection to inhibit tumor growth in preclinical research settings.
Mechanism of Action: NF-κB Inhibition
The primary mechanism of this compound involves the direct inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in promoting the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, contributing to tumor growth and drug resistance.[5]
This compound acts by covalently binding to specific cysteine residues on NF-κB component proteins, such as p65 (RelA).[1][6][7] This binding directly inhibits the DNA-binding activity of NF-κB.[1][6] As a secondary effect, this can also lead to the inhibition of NF-κB's nuclear translocation.[1][2][6] By inactivating NF-κB, this compound can suppress the expression of anti-apoptotic proteins (e.g., Bcl-xL, XIAP), leading to increased apoptosis in cancer cells and reduced tumor growth.[5][8]
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible role of peritoneal NF-κB in peripheral inflammation and cancer: lessons from the inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
(-)-DHMEQ solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (-)-DHMEQ in DMSO. Find troubleshooting tips and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).
Q2: How soluble is this compound in DMSO?
A2: this compound exhibits good solubility in DMSO. Quantitative data from various suppliers is summarized in the table below. It is often recommended to use ultrasonic agitation or warming to facilitate dissolution.[1][2]
Q3: How should I store a this compound stock solution in DMSO?
A3: To ensure stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at low temperatures. Specific storage recommendations are provided in the table below.
Q4: What is the stability of this compound in DMSO at different temperatures?
A4: Detailed stability studies under various conditions are not extensively published. However, based on supplier recommendations, stock solutions in DMSO are stable for several months when stored properly at -20°C or -80°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the NF-κB signaling pathway. It acts by covalently binding to specific cysteine residues on NF-κB subunit proteins, thereby preventing their nuclear translocation and subsequent activation of target genes.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Solubility Data | Notes |
| MedChemExpress | 95 mg/mL (363.66 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[1] |
| GlpBio | ≥ 32 mg/mL (122.50 mM) | Warming to 37°C and sonication can aid dissolution.[2] |
| TargetMol | 100 mg/mL (382.80 mM) for (+)-DHMEQ (enantiomer) | Sonication is recommended.[3] |
| AbMole BioScience | 90 mg/mL for (+)-DHMEQ (enantiomer) | General guidance provided. |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Supplier | Storage Temperature | Duration |
| MedChemExpress | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| GlpBio | Below -20°C | Several months |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound in DMSO | - Compound has precipitated out of solution.- DMSO has absorbed moisture (hygroscopic).- Insufficient mixing. | - Warm the solution gently (e.g., 37°C).- Use an ultrasonic bath to aid dissolution.- Ensure you are using fresh, anhydrous DMSO.- Vortex the solution for a longer duration. |
| Precipitation of this compound upon Dilution in Aqueous Media | - The compound is less soluble in aqueous solutions.- Rapid change in solvent polarity. | - Perform a stepwise dilution. First, create an intermediate dilution in a solvent miscible with both DMSO and the aqueous medium, if possible.- Add the DMSO stock solution slowly to the aqueous medium while vortexing.- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize cytotoxicity. |
| Loss of Compound Activity | - Improper storage of the stock solution.- Repeated freeze-thaw cycles.- Degradation of the compound. | - Always store stock solutions at the recommended temperature (-20°C or -80°C).- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Prepare fresh dilutions from the stock solution for each experiment. |
| High Background or Off-Target Effects in Cell-Based Assays | - DMSO concentration is too high, leading to cellular toxicity. | - Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.5%, and ideally below 0.1%.- Include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Variability in solution preparation. | - Carefully weigh the compound and measure the solvent volume to ensure accurate stock concentration.- Follow a standardized protocol for preparing and diluting the compound for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 261.23 g/mol ), weigh out 2.61 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for 5-10 minutes to facilitate dissolution. Gentle warming to 37°C can also be applied.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Workflow for a Cell-Based Assay Using this compound
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically <0.5%). For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a "vehicle control" group that receives media with the same final concentration of DMSO as the treated groups.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Assay: Following incubation, perform the specific downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR) according to your experimental protocol.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing (-)-DHMEQ Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NF-κB inhibitor, (-)-DHMEQ, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a new in vivo model?
A1: The optimal dosage of this compound is model-dependent. Based on published studies, a common starting point for intraperitoneal (IP) administration in mice is in the range of 4 mg/kg to 12 mg/kg, administered three times a week.[1][2][3] For initial studies, it is advisable to perform a dose-response experiment to determine the most effective and well-tolerated dose for your specific animal model and disease state.
Q2: What is the most common and effective route of administration for this compound in animal studies?
A2: Intraperitoneal (IP) injection is the most frequently used and reported route of administration for this compound in rodent models.[1][4][5] This route is technically straightforward and has demonstrated efficacy in various cancer and inflammation models.[4][5] Other routes like subcutaneous (SC) administration have also been shown to be effective, particularly for localized inflammatory conditions or tumors.[4] Topical application as an ointment has been successful in mouse models of atopic dermatitis.[4][6]
Q3: Is this compound toxic in vivo?
A3: Numerous studies have reported that this compound is well-tolerated in animal models with no observable toxicity at effective doses.[1][5][6][7][8] Studies in mice have shown no adverse effects, including no significant changes in liver and renal function or histological damage to major organs, at doses up to 16 mg/kg.[9] The compound's instability in the blood is thought to contribute to its low systemic toxicity.[1][5]
Q4: Why is intraperitoneal (IP) administration effective if this compound is unstable in the blood?
A4: Research suggests that IP administration of this compound may exert its effects locally within the peritoneal cavity by targeting inflammatory cells.[1][5] This local action is significant because peritoneal inflammatory cells are implicated in the progression of various cancers and inflammatory conditions.[5] While IP administration does not lead to high systemic blood concentrations of DHMEQ, it is believed that the compound is rapidly absorbed by cells in the peritoneal cavity, where it can effectively inhibit NF-κB.[5][10]
Q5: Can this compound be administered intravenously (IV)?
A5: Direct intravenous administration of this compound is challenging due to its poor solubility and instability in blood.[5] However, studies have shown that formulating this compound with solubilizing agents, such as amphiphilic phospholipid polymers (PMB), can enable IV administration and enhance its anti-tumor effects in vivo.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy in the animal model. | Suboptimal dosage. | Perform a dose-escalation study to identify the optimal therapeutic dose for your specific model. Dosages in the range of 4-12 mg/kg (IP) are a good starting point.[1][2] |
| Inappropriate route of administration for the target disease. | For systemic diseases, consider IP administration. For localized conditions like skin inflammation, a topical formulation may be more effective.[4][6] If systemic exposure is crucial, explore formulation with a solubilizing agent for IV delivery. | |
| Infrequent dosing schedule. | Due to its potential for rapid metabolism, a more frequent dosing schedule (e.g., three times a week) may be necessary to maintain therapeutic levels.[3][11] | |
| Variability in experimental results. | Inconsistent drug preparation. | Ensure this compound is fully dissolved in the vehicle before each administration. Prepare fresh solutions for each injection day to avoid degradation.[2] |
| Animal-to-animal variation. | Increase the number of animals per group to ensure statistical power and account for biological variability. | |
| Precipitation of the compound during preparation. | Poor solubility in the chosen vehicle. | This compound can be dissolved in 0.5% carboxymethyl cellulose (CMC) for IP injection.[3] For in vitro stock solutions, solvents like DMSO can be used, followed by dilution in an appropriate vehicle for in vivo use. Ensure the final concentration of the initial solvent is non-toxic to the animals. |
Quantitative Data Summary
Table 1: Summary of Effective this compound Dosages in Murine Models
| Disease Model | Animal Strain | Route of Administration | Dosage | Frequency | Outcome | Reference |
| Adult T-cell Leukemia | SCID mice | Intraperitoneal (IP) | 12 mg/kg | Not specified | Inhibited tumor formation, reduced mortality | [12] |
| Hormone-insensitive Breast Carcinoma (MDA-MB-231) | SCID mice | Intraperitoneal (IP) | 12 mg/kg | 3 times a week for 8 weeks | Strongly inhibited tumor growth | [1] |
| Hormone-sensitive Breast Carcinoma (MCF-7) | SCID mice | Intraperitoneal (IP) | 4 mg/kg | Not specified | Inhibited tumor growth | [1] |
| Pristane-induced Lupus | BALB/c mice | Intraperitoneal (IP) | 12 mg/kg | 3 times a week for 16 weeks | Ameliorated lupus symptoms | [3] |
| Human Hepatoma (Huh-7) | BALB/c nu/nu athymic mice | Intraperitoneal (IP) | 8 mg/kg | Not specified | Significantly repressed tumor growth | [13] |
| Prostate Cancer (PC-3) | Nude mice | Intraperitoneal (IP) | 4 mg/kg | Daily for 14 days | Enhanced radiosensitivity, reduced tumor volume | [9] |
| Asthma | BALB/c mice | Intraperitoneal (IP) | Not specified | Before each challenge | Ameliorated airway hyperresponsiveness | [14] |
Experimental Protocols
1. Preparation and Administration of this compound for Intraperitoneal Injection
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in phosphate-buffered saline (PBS).
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 1.2 mg/mL for a 12 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
-
Suspend the this compound powder in the 0.5% CMC vehicle.
-
Vortex or sonicate the suspension until the compound is fully dissolved. It is recommended to prepare this solution fresh on the day of injection.[2][3]
-
-
Administration:
-
Gently restrain the mouse.
-
Using a 25-27 gauge needle, inject the appropriate volume of the this compound solution into the intraperitoneal cavity.[15]
-
2. In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^5 PC-3 cells) into the flank of immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth Monitoring: Allow tumors to become palpable. Measure tumor volume regularly (e.g., every 4 days) using calipers (Volume = 0.5 x length x width^2).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., 0.5% CMC)
-
This compound alone (e.g., 4 mg/kg, IP, daily for 14 days)
-
Experimental therapy alone (e.g., radiation)
-
Combination of this compound and experimental therapy
-
-
Endpoint: Continue treatment and monitoring for a predefined period (e.g., 9 weeks). The primary endpoint is typically tumor volume. Secondary endpoints can include animal body weight (as a measure of toxicity) and survival.[9]
Visualizations
Caption: Mechanism of this compound action on the canonical NF-κB signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of radiosensitivity by a unique novel NF-κB inhibitor, DHMEQ, in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dehydroxymethylepoxyquinomicin (DHMEQ) can suppress tumour necrosis factor-α production in lipopolysaccharide-injected mice, resulting in rescuing mice from death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. DHMEQ, a novel NF-kappaB inhibitor, induces apoptosis and cell-cycle arrest in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cea.unizar.es [cea.unizar.es]
potential off-target effects of (-)-DHMEQ at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NF-κB inhibitor, (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ). The focus is on addressing potential off-target effects, particularly those observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the transcription factor NF-κB.[1] It functions by covalently binding to specific cysteine residues within the NF-κB family of proteins (p65, cRel, RelB, and p50), which inhibits their DNA-binding activity and nuclear translocation.[1][2] This inhibitory action is considered irreversible.[2]
Q2: I am observing significant cytotoxicity in my experiments with this compound, even in cell lines where NF-κB is not constitutively active. What could be the cause?
A2: While this compound is selective for NF-κB, high concentrations can lead to off-target effects and general cytotoxicity.[3] One of the primary mechanisms implicated is the generation of Reactive Oxygen Species (ROS), which can in turn trigger the Unfolded Protein Response (UPR) and lead to cell death.[4][5] It is crucial to distinguish between on-target anti-proliferative effects in NF-κB-dependent cells and off-target cytotoxicity.
Q3: At what concentration range are off-target effects of this compound typically observed?
A3: The concentration at which off-target effects become prominent can vary depending on the cell line and experimental conditions. However, studies have shown that while NF-κB inhibition can occur at lower concentrations, significant cytotoxicity and induction of apoptosis are often observed at concentrations of 10 µg/mL and higher.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for NF-κB inhibition with minimal cytotoxicity in your specific cell model.
Q4: Besides ROS generation and UPR induction, are there other known off-target effects of this compound?
A4: The current literature primarily points towards ROS and UPR as key off-target mechanisms.[4][5] While this compound is a covalent inhibitor that reacts with cysteine residues, a comprehensive proteome-wide screen to identify all potential off-target binding proteins has not been extensively published. Therefore, it is possible that at high concentrations, this compound may covalently modify other cysteine-containing proteins, leading to a range of cellular effects. The enantiomer, (+)-DHMEQ, has been shown to activate the antioxidant transcription factor Nrf2, and it is suggested that ROS production by DHMEQ may contribute to this effect.[6][7]
Q5: How can I minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the IC50 for NF-κB inhibition in your system and use concentrations at or slightly above this value.
-
Perform control experiments: Include a control cell line that does not have constitutively active NF-κB to differentiate between on-target and off-target effects on cell viability.[1]
-
Use a structurally unrelated NF-κB inhibitor: To confirm that the observed phenotype is due to NF-κB inhibition, use another inhibitor with a different chemical scaffold.
-
Consider the duration of treatment: Limit the exposure time to the minimum required to achieve the desired effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Symptoms:
-
Significant cell death observed across multiple cell lines, including those without constitutive NF-κB activation.
-
Cell viability assays (e.g., MTT) show a sharp decrease in viability at concentrations intended for NF-κB inhibition.
Potential Cause:
-
The concentration of this compound is too high, leading to off-target effects such as excessive ROS production and induction of the UPR.
Troubleshooting Steps:
-
Verify Effective Concentration:
-
Action: Perform a dose-response curve to determine the IC50 for both NF-κB inhibition (e.g., via a reporter assay or Western blot for a downstream target) and cytotoxicity (e.g., MTT or Annexin V staining).
-
Expected Outcome: Identify a concentration window that provides significant NF-κB inhibition with minimal impact on cell viability.
-
-
Investigate ROS Production:
-
Action: Treat cells with this compound and measure ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Expected Outcome: Determine if high concentrations of this compound lead to a significant increase in ROS.
-
-
Assess UPR Induction:
-
Action: Perform Western blot analysis for key UPR markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP.
-
Expected Outcome: Determine if this compound treatment leads to the activation of the UPR pathway.
-
-
Rescue with an Antioxidant:
-
Action: Pre-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) before adding this compound.
-
Expected Outcome: If the cytotoxicity is mediated by ROS, NAC pre-treatment should rescue the cells.
-
Issue 2: Inconsistent or Unexplained Experimental Results
Symptoms:
-
Observed cellular phenotype does not align with the known functions of NF-κB.
-
Conflicting results between different experimental replicates.
Potential Cause:
-
Off-target effects of this compound are influencing cellular pathways other than NF-κB.
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor:
-
Action: Use a structurally different NF-κB inhibitor to see if the same phenotype is observed.
-
Expected Outcome: If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
-
Rescue Experiment:
-
Action: If possible, perform a rescue experiment by overexpressing a key NF-κB subunit.
-
Expected Outcome: If the phenotype is rescued, it supports an on-target mechanism.
-
-
Counter-Screening:
-
Action: If a specific off-target pathway is suspected, use assays to assess the effect of this compound on that pathway.
-
Quantitative Data Summary
| Cell Line | Assay | Concentration | Effect | Reference |
| Various Cancer Cell Lines | Viability | 2-10 µg/mL | Significant dose- and time-dependent reduction in viability. | [1] |
| K562 (no constitutive NF-κB) | Viability | 2-10 µg/mL | No significant effect on viability. | [1] |
| MT-1 and TL-Om1 | Apoptosis | 10 µg/mL | Significant increase in Annexin V-positive cells. | [1] |
| Cholangiocarcinoma Cell Lines | Growth Inhibition | 10 µg/mL | Suppressed growth to <40% of control. | [3] |
| SP2/0 (mouse plasmacytoma) | Cytotoxicity | <10 µg/mL (24h) | No prominent cytotoxicity. | [8] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effects of this compound at various concentrations.
Materials:
-
Cells of interest
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96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces ROS production at high concentrations.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
2',7'-dichlorofluorescein diacetate (DCFDA) probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate with DCFDA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope and capture images.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of ROS production.
Protocol 3: Assessment of Unfolded Protein Response (UPR) Activation by Western Blot
Objective: To detect the activation of the UPR pathway in response to high concentrations of this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and CHOP.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described above.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins to determine the extent of UPR activation.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Potential off-target signaling of this compound at high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-DHMEQ in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-Dehydroxymethylepoxyquinomicin (DHMEQ), a potent and selective NF-κB inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize its toxicity and ensure the success of your cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using (-)-DHMEQ in cell culture and provides practical solutions to mitigate them.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Unexpected Cytotoxicity | Concentration too high: this compound's toxicity is dose-dependent.[1][2] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 0.5-2 µg/mL) and titrate up.[1][3] |
| Prolonged exposure: Toxicity is also time-dependent.[1][2] | Optimize the incubation time. For some applications, shorter exposure times may be sufficient to inhibit NF-κB without causing significant cell death. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is minimal and does not exceed the tolerance level of your cell line (typically <0.5%). Run a solvent-only control. | |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. | Review the literature for data on your specific cell line. If unavailable, perform preliminary viability assays (e.g., MTT, XTT) to establish a baseline.[2][3] | |
| Induction of apoptosis: this compound can induce apoptosis through the regulation of pro- and anti-apoptotic genes.[1] | Consider co-treatment with a pan-caspase inhibitor if apoptosis is not the intended outcome of your experiment, though this may interfere with the intended mechanism of action. | |
| Inconsistent or No NF-κB Inhibition | Suboptimal concentration: The concentration may be too low to effectively inhibit NF-κB in your cell system. | Confirm the effective concentration from literature or through a dose-response experiment measuring NF-κB activity (e.g., reporter assay, Western blot for nuclear p65). |
| Compound instability: this compound can be unstable, especially in the presence of blood cells.[4][5] | Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect experimental timing: The timing of this compound treatment relative to stimulation (e.g., with TNF-α) is crucial. | Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the stimulus to allow for cellular uptake and target engagement.[1] | |
| Experimental Variability | Inconsistent cell density: Variations in cell seeding density can affect the cellular response to treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers across all experiments. |
| Inconsistent reagent preparation: Improperly prepared or stored this compound solutions can lead to variable results. | Follow a strict protocol for preparing and storing this compound solutions. Store stock solutions at -20°C or -80°C in small aliquots.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of the transcription factor NF-κB.[1][7] It functions by covalently binding to specific cysteine residues on NF-κB subunit proteins, including p65, cRel, RelB, and p50.[4][7][8] This binding event prevents the nuclear translocation and subsequent DNA binding of NF-κB, thereby inhibiting the transcription of its target genes.[4][7][8]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve, testing a range of concentrations (e.g., 0.5 µg/mL to 20 µg/mL).[1][2][3] You should assess both the inhibition of NF-κB activity (e.g., using a reporter assay or by measuring the nuclear translocation of p65) and cell viability (e.g., using an MTT or XTT assay) to identify a concentration that effectively inhibits NF-κB without causing excessive toxicity.[2][3]
Q3: What is the recommended solvent for this compound and how should it be stored?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][6] Stock solutions should be prepared in DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Working solutions should be freshly prepared by diluting the stock solution in cell culture medium immediately before use.
Q4: Can this compound toxicity be reversed?
A4: Some studies suggest that the toxicity of this compound may be partially mediated by the generation of reactive oxygen species (ROS).[4][7] Co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) has been shown to reduce this compound-induced ROS generation and subsequent cell death in some cancer cell lines.[4][7] However, the inhibitory effect of this compound on NF-κB is due to irreversible covalent binding, which is not reversible.[1][8]
Q5: For how long should I treat my cells with this compound?
A5: The treatment duration is dependent on your experimental goals. For inhibiting stimulus-induced NF-κB activation, a pre-incubation of 1-2 hours is often sufficient.[1] For studies investigating long-term effects on cell viability or gene expression, longer incubation times (e.g., 12, 24, or 48 hours) may be necessary.[1][2] It is important to perform a time-course experiment to determine the optimal duration for your specific assay, keeping in mind that toxicity is time-dependent.[1][2]
Quantitative Data Summary
The following tables summarize effective concentrations of this compound used in various cell lines and experimental contexts.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration Range (µg/mL) | Incubation Time | Observed Effect | Reference |
| Glioblastoma Cell Lines (U251, U343MG-a, U138MG, etc.) | 2.5 - 20 | 24 - 72 hours | Growth inhibition, G2/M arrest, reduced colony formation | [2] |
| Human Breast Carcinoma (MDA-MB-231, MCF-7) | 4 - 12 (in vivo) | Thrice a week | Inhibition of tumor growth | [9] |
| Murine Plasmacytoma (SP2/0) | 1 - 10 | 2 - 24 hours | Inhibition of NF-κB activity, inhibition of cell invasion | [10][11][12] |
| Human Myeloma (KMS-11, RPMI-8226) | < 3 | Not specified | Inhibition of cell invasion at non-toxic concentrations | [10][11] |
| Human T-cell Leukemia (Jurkat) | 1 | 3 hours (pre-incubation) | Inhibition of PHA-stimulated NF-κB activity | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.5 - 3 | 3 days | Inhibition of proliferation of activated PBMCs | [3] |
| Various Cancer Cell Lines | 2 - 10 | 12 - 48 hours | Significant reduction in cell viability | [1] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0, 0.5, 1, 2.5, 5, 10, and 20 µg/mL. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or XTT assay, following the manufacturer's protocol.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that causes 50% inhibition of cell growth) and to select a non-toxic concentration for future experiments.
Protocol 2: Assessing NF-κB Inhibition by Western Blot for Nuclear p65
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with the determined non-toxic concentration of this compound for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 30 minutes).[1] Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the stimulus alone.
-
Nuclear and Cytoplasmic Fractionation: Following stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each nuclear extract onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against p65.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: To ensure equal loading of nuclear proteins, re-probe the membrane with an antibody against a nuclear loading control (e.g., Lamin A/C or Histone H1).[3] A decrease in the p65 band intensity in the nuclear fraction of this compound-treated cells compared to the stimulated control indicates successful inhibition of NF-κB translocation.
Visualizations
Caption: Mechanism of this compound action on the canonical NF-κB signaling pathway.
Caption: Workflow for optimizing this compound treatment and minimizing toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(-)-DHMEQ stability in aqueous solutions over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (-)-DHMEQ in aqueous solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
-
Question: I dissolved this compound in an aqueous buffer, but it precipitated out of solution. How can I resolve this?
-
Answer: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays and other experiments, this stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the final working concentration. To avoid precipitation during dilution, it is advisable to pre-warm both the stock solution and the aqueous medium to 37°C and to perform the dilution in a stepwise manner. If precipitation still occurs, sonication can be used to aid dissolution.
Issue: Loss of this compound activity in experiments conducted over extended periods.
-
Question: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. Could the compound be degrading?
-
Answer: Yes, it is possible that this compound is degrading in your aqueous culture medium over time. While specific half-life data in various buffers is not extensively published, it is known to be unstable in blood. For experiments running longer than 24 hours, it is recommended to replenish the medium with freshly diluted this compound at regular intervals to maintain a consistent effective concentration. For critical long-term studies, we recommend performing a stability assessment in your specific medium using the protocol provided in this guide.
Issue: Inconsistent experimental results with this compound.
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Question: My experimental results with this compound are not consistent from one experiment to the next. What could be the cause?
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Answer: Inconsistent results can stem from several factors related to the handling of this compound:
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Stock Solution Age and Storage: Ensure your DMSO stock solution is stored correctly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. It is recommended to use a stock solution that is no older than one month when stored at -20°C or six months when stored at -80°C.
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Preparation of Working Solutions: Always prepare fresh working solutions in your aqueous buffer or medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
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pH of Aqueous Solution: The stability of compounds with structures similar to this compound can be pH-dependent. Ensure the pH of your buffer or medium is consistent across experiments.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
It is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO). A concentration of 10 mM in DMSO is commonly used.
2. How should I store this compound?
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Powder: Store the solid form of this compound at -20°C for up to 12 months or at 4°C for up to 6 months.
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In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 6 months. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
3. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be variable and is dependent on the specific conditions such as pH, temperature, and the composition of the buffer or medium. While detailed kinetic data is limited in the public domain, it is generally recommended to prepare fresh aqueous solutions for each experiment and to use them promptly. One study noted its instability in blood, suggesting that it may be susceptible to degradation in biological fluids.
4. How does pH affect the stability of this compound?
5. How can I determine the stability of this compound in my specific experimental conditions?
You can perform a stability study using High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time in your aqueous solution of interest. A general protocol for this is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following table summarizes the available information on the stability and storage of this compound. Note that specific half-life data in various aqueous buffers is not extensively documented in the literature.
| Parameter | Condition | Stability/Recommendation |
| Storage (Solid Powder) | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| Storage (DMSO Stock) | -80°C | Up to 6 months |
| -20°C | Up to 6 months | |
| Aqueous Solution Stability | General Aqueous Buffers/Media | Prepare fresh for each experiment. Avoid long-term storage. Stability is dependent on pH, temperature, and buffer composition. |
| Blood | Reported to be unstable, but quantitative data on half-life is not specified.[1] | |
| Cell Culture | In vitro cell-based assays | For experiments longer than 24 hours, consider replenishing with fresh compound. The half-life within cells is currently unknown.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solutions via HPLC
This protocol describes a general method to determine the stability of this compound in a user-defined aqueous solution (e.g., phosphate-buffered saline, cell culture medium) over time.
1. Materials and Reagents:
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This compound
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DMSO (HPLC grade)
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Aqueous solution of interest (e.g., PBS pH 7.4, DMEM)
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Acetonitrile (HPLC grade)
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Formic acid (or other appropriate mobile phase modifier)
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Water (HPLC grade)
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HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
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This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Test Solution: Dilute the this compound stock solution into the aqueous solution of interest to a final concentration suitable for HPLC analysis (e.g., 10-50 µM). Prepare a sufficient volume for sampling at all time points.
3. Incubation and Sampling:
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Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).
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At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the test solution.
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Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile and store at -20°C or analyze immediately.
4. HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column.
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Use a mobile phase gradient appropriate for separating this compound from potential degradation products. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
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Set the UV detector to a wavelength where this compound has maximum absorbance.
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Inject the samples from each time point.
5. Data Analysis:
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Integrate the peak area of the this compound peak at each time point.
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Normalize the peak area at each time point to the peak area at time 0.
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Plot the percentage of remaining this compound versus time.
-
From this plot, the half-life (t½) of this compound under the tested conditions can be calculated.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound inhibits NF-κB signaling.[3][4][5][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. (+)-DHMEQ | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
overcoming resistance to (-)-DHMEQ in cancer cell lines
Welcome to the technical support center for researchers utilizing the NF-κB inhibitor, (-)-DHMEQ. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome challenges and achieve reliable results in your cancer cell line experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A: this compound is a specific and irreversible inhibitor of the NF-κB transcription factor.[1] Initially, it was thought to work by preventing the nuclear translocation of NF-κB.[2][3][4] However, more recent studies have clarified that its primary mechanism is the direct, covalent binding to specific cysteine residues on NF-κB subunit proteins, which in turn inhibits their ability to bind to DNA.[2][3][4] This inhibition of DNA binding is the direct cause, and the observed inhibition of nuclear translocation is likely a downstream effect.[2][3][4]
This compound binds to Cys38 on the p65 subunit, a residue located near the DNA binding region.[2][3][4] It also binds to specific cysteines on other Rel family proteins, including cRel, RelB, and p50, but it does not bind to p52.[2][4][5] This covalent modification is irreversible, meaning that even after the compound is removed from the culture medium, NF-κB activity remains suppressed.[2][3][4] This action effectively blocks both the canonical (p65/p50) and non-canonical (RelB) NF-κB signaling pathways.[3][4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-DHMEQ in NF-κB Inhibition Assays
Welcome to the technical support center for researchers utilizing the NF-κB inhibitor, (-)-DHMEQ. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly when NF-κB inhibition is not observed as expected.
Frequently Asked Questions (FAQs)
Q1: Is this compound the correct enantiomer for NF-κB inhibition?
A1: Yes, contrary to what might be assumed, This compound is the biologically active enantiomer responsible for potent NF-κB inhibition. It has been demonstrated to be approximately 10 times more effective than its counterpart, (+)-DHMEQ.[1][2] If you are not observing NF-κB inhibition, the issue likely lies within the experimental setup rather than the choice of the (-) enantiomer.
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a specific and irreversible inhibitor of NF-κB.[3] Its primary mechanism involves covalently binding to specific cysteine residues on NF-κB component proteins, including p65, p50, and RelB.[4][5][6] This binding event prevents the NF-κB complex from binding to DNA, which is the final step in its activation pathway.[4][5][6] While initially thought to primarily block nuclear translocation, it is now understood that the inhibition of DNA binding is the direct mechanism, with the reduction in nuclear translocation being a subsequent effect.[5][6][7]
Q3: At what concentration should I be using this compound?
A3: The effective concentration of this compound in cultured cells is typically in the range of 1-10 µg/mL (approximately 3.8–38 µM).[2][8] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50 in your specific system.
Q4: Is this compound cytotoxic to cells?
A4: this compound generally exhibits low cytotoxicity at its effective concentrations for NF-κB inhibition.[2] Significant cytotoxic effects are often observed only at higher concentrations, for instance, above 30 µg/mL (114 µM) in some cancer cell lines.[2] However, it is crucial to assess cell viability in your experiments, as high concentrations or prolonged exposure can impact cell health.[3]
Troubleshooting Guide: Why Am I Not Seeing NF-κB Inhibition with this compound?
If your experiments with this compound are not yielding the expected inhibition of NF-κB, please consult the following troubleshooting guide.
Problem Area 1: Reagent Quality and Handling
| Potential Issue | Recommended Action |
| Degradation of this compound | This compound can be unstable, particularly in aqueous solutions and blood.[9] Ensure the compound is stored correctly (as per the manufacturer's instructions, typically desiccated at low temperatures). Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. If possible, confirm the concentration and purity of your this compound stock using analytical methods. |
| Use of Racemic Mixture | Ensure you are using the enantiomerically pure this compound and not a racemic mixture. While racemic DHMEQ is active and often used in animal studies, the presence of the less active (+)-DHMEQ will result in a lower overall potency compared to the pure (-) form.[1][2] |
Problem Area 2: Experimental Design and Execution
| Potential Issue | Recommended Action |
| Insufficient Pre-incubation Time | This compound needs to enter the cell and bind to its target. Ensure you are pre-incubating the cells with this compound for a sufficient duration (e.g., 1-2 hours) before stimulating the NF-κB pathway (e.g., with TNF-α or LPS). |
| Inappropriate Assay for NF-κB Activity | The choice of assay is critical. This compound directly inhibits DNA binding.[5][6] Assays that measure upstream events, such as IκBα degradation, may show less of an effect. Assays like Electrophoretic Mobility Shift Assay (EMSA), DNA-binding ELISA, or a κB-luciferase reporter assay are most appropriate.[4][8] |
| Suboptimal Cell Conditions | Ensure cells are healthy, not overgrown, and free from contamination. Cellular stress can affect signaling pathways. Use cells at a consistent and appropriate passage number. |
| Ineffective NF-κB Stimulation | Confirm that your positive control (stimulant alone) shows robust NF-κB activation. The lack of inhibition might be due to a weak initial signal. Titrate your stimulant (e.g., TNF-α) to find a concentration that gives a strong but sub-maximal response. |
Quantitative Data Summary
The key difference between the DHMEQ enantiomers is their biological potency. The following table summarizes their relative activity.
| Compound | Relative Potency | Primary Use |
| This compound | ~10x more effective than (+)-DHMEQ[1][2] | Cellular experiments[1][2] |
| (+)-DHMEQ | Less active enantiomer | N/A |
| Racemic DHMEQ | Active, but less potent than pure this compound | Animal experiments[1][2] |
Note: Specific IC50 values can be highly dependent on the cell type and assay used. For instance, an IC50 of 0.83 ± 0.51 µM was reported for DHMEQ in a luciferase reporter assay in HEK293 cells.[10][11]
Experimental Protocols
General Protocol for a Luciferase Reporter Assay to Test this compound Efficacy
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Cell Seeding: Seed cells (e.g., HEK293 or a cell line of interest) stably or transiently transfected with an NF-κB-luciferase reporter plasmid into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
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Pre-treatment with this compound: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1 to 20 µg/mL). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
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NF-κB Stimulation: Prepare your NF-κB stimulus (e.g., TNF-α at 10 ng/mL) in cell culture medium. Add the stimulus to all wells except for the unstimulated negative control.
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Incubation: Incubate the plate for an optimal time to induce luciferase expression (typically 4-8 hours, but this should be optimized).
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Cell Lysis and Luciferase Measurement: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: The canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments where this compound fails to inhibit NF-κB.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
Technical Support Center: Enhancing the In Vivo Efficacy of (-)-DHMEQ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of the NF-κB inhibitor, (-)-DHMEQ.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during in vivo experiments with this compound in a question-and-answer format.
Q1: My this compound, administered via intraperitoneal (IP) injection, is not showing the expected systemic therapeutic effects.
A1: This is a frequently observed issue. Studies have shown that IP administration of this compound does not lead to a significant increase in its concentration in the bloodstream.[1][2] This is attributed to the compound's instability in blood and rapid absorption by cells within the peritoneal cavity.[1][2][3] Consequently, its effects are often localized to the peritoneal region.
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Troubleshooting Suggestion: For systemic diseases or tumors located outside the peritoneal cavity, consider alternative formulations that enhance stability and allow for intravenous (IV) administration. A promising approach is the use of polymer aggregates, such as poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB), which has been shown to improve the stability of DHMEQ in blood.[4]
Q2: I am observing rapid degradation of this compound in my experiments. How can I improve its stability?
A2: this compound is known to be unstable and easily degraded in the presence of blood cells.[5][6] This inherent instability is a major obstacle for achieving sustained therapeutic concentrations in vivo.
-
Troubleshooting Suggestion: Encapsulating or aggregating this compound in a protective formulation is the most effective strategy. A study demonstrated that DHMEQ aggregated with PMB (PMB-DHMEQ) remained detectable in human blood for over 60 minutes, whereas DHMEQ suspended in carboxymethyl cellulose (CMC-DHMEQ) was barely detectable after the same period.[4] This indicates that a proper formulation can significantly enhance its stability.
Q3: What is the recommended formulation and administration route for initial in vivo studies?
A3: For most preclinical animal studies reported in the literature, this compound is administered via intraperitoneal (IP) injection.[1][2] A common and straightforward formulation involves suspending the compound in a 0.5% carboxymethyl cellulose (CMC) solution.[7][8]
-
Protocol Reference: See the "Experimental Protocols" section below for a detailed method on preparing and administering this compound in a 0.5% CMC suspension.
Q4: Can the efficacy of this compound be enhanced by combination with other therapies?
A4: Yes, several studies have shown that this compound can act synergistically with other anticancer agents.
-
Examples of Successful Combinations:
-
Gemcitabine: The combination of DHMEQ and gemcitabine has demonstrated a stronger antitumor effect than either drug alone in a pancreatic cancer model.[3]
-
Paclitaxel: In a paclitaxel-resistant tumor model, the addition of DHMEQ enhanced the therapeutic effect of paclitaxel.[3]
-
Cisplatin: Low concentrations of DHMEQ have been shown to synergistically enhance the sensitivity of head and neck squamous cell carcinoma cells to cisplatin.[9]
-
Melphalan: DHMEQ has been found to enhance the cytotoxicity of melphalan in plasmacytoma cells.[10]
-
γ-Radiation: Combining DHMEQ with irradiation has been shown to result in greater cell growth inhibition compared to radiation alone in prostate cancer models.[11]
-
-
Recommendation: When designing experiments, consider incorporating combination therapy arms to potentially improve therapeutic outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various published studies.
Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified |
| U251 | Glioblastoma | ~14 | 72 |
| U343MG-a | Glioblastoma | ~14 | 72 |
| U87MG | Glioblastoma | ~14 | 72 |
| T98G | Glioblastoma | ~14 | 72 |
| LN319 | Glioblastoma | ~14 | 72 |
| U138MG | Glioblastoma | >20 (48h), ~20 (72h) | 48/72 |
| MT-2 | Adult T-cell Leukemia | >20 | 48 |
| HUT-102 | Adult T-cell Leukemia | >20 | 48 |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 | 72 |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 | 72 |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 | 72 |
Table 2: In Vivo Administration Protocols for this compound in Mouse Models
| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg) | Formulation | Administration Route | Dosing Schedule | Reference |
| Adult T-cell Leukemia | SCID | 12 | 0.5% CMC | IP | 3 times a week for 30 days | [7][8] |
| Adult T-cell Leukemia | SCID | 4 or 12 | Not Specified | IP | 3 times a week for 1 month | [12] |
| Hormone-insensitive Breast Carcinoma (MDA-MB-231) | SCID | 12 | Not Specified | IP | 3 times a week for 8 weeks | [1] |
| Hormone-sensitive Breast Carcinoma (MCF-7) | SCID | 4 | Not Specified | IP | 3 times a week for 8 weeks | [1] |
| Prostate Carcinoma (JCA-1) | Nude | 8 | Not Specified | IP | Daily for 2 weeks | [1] |
| Pancreatic Carcinoma (AsPC-1) | Nude | 12 | 0.5% CMC | IP | Every 3 days or daily | [4] |
| Pancreatic Carcinoma (AsPC-1) | Nude | 12 | PMB | IV | Every 3 days | [4] |
| Prostate Cancer (PC-3) with Irradiation | Nude | 4 | PBS | IP | Daily for 14 days | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in 0.5% Carboxymethyl Cellulose (CMC) for Intraperitoneal (IP) Injection
This protocol is adapted from studies using this compound in mouse models.[7][8]
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC)
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for IP injection
Procedure:
-
Prepare 0.5% CMC Solution:
-
Weigh the appropriate amount of CMC powder to make a 0.5% (w/v) solution in sterile water.
-
Slowly add the CMC powder to the sterile water while stirring or vortexing to prevent clumping.
-
Continue to mix until the CMC is fully dissolved. This may take some time. The resulting solution should be a clear, viscous liquid.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be treated. For example, to prepare a 1.2 mg/mL solution, weigh out 1.2 mg of this compound for each mL of 0.5% CMC solution.[8]
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC solution to the tube.
-
Vortex the tube vigorously to create a uniform suspension of this compound. Ensure there are no visible clumps of powder.
-
-
Administration:
-
Immediately before injection, vortex the suspension again to ensure uniformity.
-
Using a sterile syringe and an appropriate gauge needle, draw up the calculated volume of the this compound suspension for the desired dose (e.g., for a 12 mg/kg dose in a 20g mouse, inject 0.2 mL of a 1.2 mg/mL suspension).
-
Administer the suspension to the mouse via intraperitoneal injection.
-
Note: It is recommended to prepare the working solution fresh on the day of use.[12]
Protocol 2: Conceptual Outline for Preparation of PMB-DHMEQ for Intravenous (IV) Injection
This is a conceptual protocol based on the description in the literature, as a detailed, publicly available protocol is not provided.[4] This method involves the formation of polymer aggregates between PMB and this compound.
Materials:
-
This compound powder
-
Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB)
-
Appropriate sterile solvent (e.g., ethanol or DMSO for initial dissolution)
-
Sterile aqueous buffer (e.g., PBS or saline)
-
Stirring equipment
-
Filtration device for sterilization (if necessary)
Conceptual Procedure:
-
Dissolve PMB: Dissolve the PMB polymer in a suitable sterile aqueous buffer to the desired concentration.
-
Dissolve this compound: Dissolve the this compound powder in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Form PMB-DHMEQ Aggregates: Slowly add the dissolved this compound solution to the PMB solution while stirring. The hydrophobic interaction between the butyl methacrylate units of PMB and DHMEQ should lead to the formation of stable polymer aggregates encapsulating the drug.
-
Solvent Removal/Dilution: If an organic solvent was used, it may need to be removed (e.g., by dialysis or evaporation) or the entire solution diluted with a sterile aqueous buffer to a physiologically acceptable concentration of the organic solvent.
-
Characterization (Recommended): Characterize the resulting PMB-DHMEQ aggregates for size, drug loading, and stability before in vivo use.
-
Administration: Administer the PMB-DHMEQ solution intravenously.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for comparing in vivo efficacy of different this compound formulations.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor systemic efficacy of this compound.
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of radiosensitivity by a unique novel NF-κB inhibitor, DHMEQ, in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
unexpected results with (-)-DHMEQ in NF-κB reporter assays
A Technical Support Guide for Researchers Using (-)-DHMEQ in NF-κB Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results when using the NF-κB inhibitor, this compound, in reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the transcription factor NF-κB. Its primary mechanism involves covalently binding to cysteine residues on several NF-κB subunit proteins, including p65, p50, c-Rel, and RelB.[1][2][3] This binding directly interferes with the ability of NF-κB to bind to DNA, which is the final step in its activation pathway.[1][2][3][4] Consequently, this inhibits the transcription of NF-κB target genes. While it was initially thought to primarily block nuclear translocation, it is now understood that the inhibition of DNA binding is the direct cause, which then results in reduced nuclear accumulation of NF-κB.[1][2][3][5]
Q2: What is the expected outcome of a successful experiment using this compound in an NF-κB reporter assay?
A2: In a typical NF-κB reporter assay, cells are stimulated with an activator (e.g., TNF-α, IL-1β, LPS) to induce the expression of a reporter gene (like luciferase) under the control of an NF-κB response element. The expected outcome when using this compound is a dose-dependent decrease in the reporter signal compared to the stimulated control cells that were not treated with the inhibitor. This reflects the successful inhibition of NF-κB's transcriptional activity.
Q3: Is this compound cytotoxic?
A3: Yes, this compound can be cytotoxic at higher concentrations and with prolonged exposure. It has been shown to reduce cell viability, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[6][7][8][9] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration using a cell viability assay (e.g., MTT or WST-8 assay) before proceeding with reporter assays.[10][11]
Q4: Are there any known alternative mechanisms or off-target effects of this compound?
A4: Yes. Besides its direct action on NF-κB, this compound has been observed to stimulate the production of reactive oxygen species (ROS).[1][2] This ROS generation may contribute to its antitumor effects and can also independently influence NF-κB activity.[1][2] Additionally, DHMEQ can activate the transcription factor Nrf2, which is involved in the antioxidant response, though this effect appears to be independent of NF-κB inhibition.[1][3]
Troubleshooting Unexpected Results
Problem 1: No inhibition of NF-κB reporter activity, or even an increase in signal, is observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too Low | The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations typically range from 1 to 20 µg/mL.[7][10][11][12] |
| This compound Degraded | This compound can be unstable, particularly in the presence of blood cells.[3][13] Ensure proper storage of the compound. Prepare fresh dilutions in appropriate solvent (e.g., DMSO) and culture medium for each experiment.[11][14] |
| Cell Line is Resistant | Some cell lines may be less sensitive to this compound. Confirm that your cell line has an inducible NF-κB pathway (i.e., shows a strong reporter signal upon stimulation with TNF-α or another agonist). |
| Assay Timing is Off | Pre-incubation time with this compound may be insufficient. A typical pre-incubation period before adding the NF-κB stimulus is 2-3 hours.[11][15] Optimize both the pre-incubation time with DHMEQ and the stimulation time with the agonist. |
| Confounding Off-Target Effects | At certain concentrations, unexpected signaling cross-talk could occur. Test a range of concentrations and verify inhibition of a known NF-κB target gene (e.g., IL-6, IL-8) via qPCR as an orthogonal method. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Calibrate your pipetting technique and use a multichannel pipette for adding cells to the plate. |
| Variable Transfection Efficiency | If using transient transfection for your reporter plasmid, optimize the protocol. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize the NF-κB reporter (e.g., Firefly luciferase) data for transfection efficiency and cell number.[16] |
| Edge Effects in Microplate | Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health. Avoid using the outermost wells or fill them with sterile PBS or medium to create a humidity barrier. |
| Compound Precipitation | High concentrations of this compound may precipitate out of aqueous culture medium.[17] Check for visible precipitate. The final DMSO concentration should typically not exceed 0.4% to avoid solubility issues and solvent-induced cytotoxicity.[14] |
Problem 3: Overall reporter signal (including positive control) is very low.
| Possible Cause | Suggested Solution |
| Low Reporter Plasmid Expression | The promoter driving your reporter may not be strong enough, or the plasmid may have low transfection efficiency. Consider using a cell line with a stably integrated NF-κB reporter.[18] |
| Ineffective NF-κB Stimulus | The concentration or activity of your stimulus (e.g., TNF-α) may be too low. Test a fresh batch of the stimulus and perform a dose-response curve to ensure you are using a concentration that yields a robust signal.[17] |
| Sub-optimal Luciferase Assay | Ensure the luciferase detection reagent is prepared correctly and has equilibrated to room temperature before use.[17] Check that your luminometer settings (e.g., read time) are appropriate for your assay system.[17] |
| General Cell Health is Poor | Cells may be stressed, overgrown, or contaminated. Always use cells at a consistent and optimal passage number and confluency. Regularly check for contamination. |
Quantitative Data Summary
The following tables summarize effective concentrations and observed effects of this compound from various studies.
Table 1: Effective Concentrations of this compound for NF-κB Inhibition and Cytotoxicity
| Cell Line | Assay Type | Effective Concentration (Inhibition) | Cytotoxic Concentration (IC50) | Reference |
| Human Hepatoma Cells (Huh-7, HepG2, Hep3B) | NF-κB DNA Binding / Cell Viability | 5-20 µg/mL | ~10-20 µg/mL | [7] |
| Head & Neck Squamous Carcinoma (YCU-H891, KB) | Cell Growth Inhibition | Not specified | ~20 µg/mL | [9] |
| Mouse Plasmacytoma (SP2/0) | NF-κB Activity / Cell Invasion | 1-10 µg/mL (non-toxic) | >10 µg/mL at 24h | [10][11] |
| Glioblastoma (GBM) cell lines | Colony Formation | 2.5-10 µg/mL | Not specified | [12] |
| Primary Effusion Lymphoma (PEL) cell lines | Cell Viability | 2.5-10 µg/mL | Not specified | [8] |
Experimental Protocols
Protocol 1: NF-κB Dual-Luciferase Reporter Assay
This protocol provides a general workflow for measuring the effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Transfection (if using transient assay): Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid. Allow cells to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a "vehicle control" (e.g., DMSO) group.
-
Pre-incubation: Incubate the cells with this compound for 2-4 hours at 37°C.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10-20 ng/mL) to all wells except the "unstimulated" control wells.[16]
-
Incubation: Return the plate to the incubator for an additional 6-24 hours, depending on the cell type and reporter system kinetics.
-
Lysis and Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Use a dual-luciferase assay kit according to the manufacturer's instructions.[16] Measure both firefly and Renilla luciferase activity on a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[16] Compare the normalized signal from DHMEQ-treated wells to the stimulated vehicle control.
Protocol 2: Cell Viability (MTT/WST-8) Assay
This protocol is essential for determining the non-toxic working concentration of this compound.
-
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the same duration as your planned reporter assay (e.g., 24 hours).
-
Reagent Addition: Add the MTT or WST-8 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: For MTT, add solubilization solution. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations for your reporter assay that show minimal cytotoxicity (e.g., >90% viability).
Visualizations
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for a dual-luciferase NF-κB reporter assay.
Caption: Troubleshooting decision tree for unexpected NF-κB reporter assay results.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of canonical NF-κB nuclear localization by this compound via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DHMEQ, a novel NF-kappaB inhibitor, induces apoptosis and cell-cycle arrest in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NF-κB Inhibition: A Comparative Guide to (-)-DHMEQ and Other Small Molecule Inhibitors Using Western Blot
In the realm of cellular signaling and drug discovery, the nuclear factor-kappa B (NF-κB) pathway stands as a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and specific NF-κB inhibitor, with two other widely used inhibitors, Bortezomib and BAY 11-7082. We will delve into their mechanisms of action and validate their inhibitory effects using Western blot analysis, a cornerstone technique for protein quantification.
Comparison of NF-κB Inhibitors
The efficacy of these inhibitors can be quantitatively compared through their half-maximal inhibitory concentration (IC50) values and their distinct effects on key proteins within the NF-κB signaling cascade, as evidenced by Western blot analysis.
| Inhibitor | Target/Mechanism of Action | IC50 for NF-κB Inhibition | Effect on NF-κB Pathway Proteins (as observed by Western Blot) |
| This compound | Directly binds to NF-κB subunits (p65, p50, RelB), inhibiting their DNA binding activity and nuclear translocation.[1] | ~5-15 µg/mL (concentration for 50% growth inhibition in various cell lines)[2] | Prevents nuclear translocation of p65, leading to a decrease in nuclear p65 levels. Total p65 levels remain largely unaffected. |
| Bortezomib | A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm.[3][4][5] | ~10-20 nM (for inhibition of NF-κB activation)[4] | Stabilizes IκBα, leading to an accumulation of IκBα and a decrease in nuclear p65. In some contexts, it can paradoxically lead to IκBα nuclear translocation.[3][4] |
| BAY 11-7082 | Irreversibly inhibits the phosphorylation of IκBα by targeting the IκB kinase (IKK) complex.[6][7][8] | ~5-10 µM (for inhibition of TNF-α-induced IκBα phosphorylation)[8] | Prevents the phosphorylation and subsequent degradation of IκBα, resulting in stable IκBα levels and reduced nuclear translocation of p65.[6][9] |
Visualizing the Inhibition: NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound, Bortezomib, and BAY 11-7082.
Caption: NF-κB signaling pathway and inhibitor targets.
Experimental Validation: Western Blot Protocol
To validate the inhibition of the NF-κB pathway by these compounds, a detailed Western blot protocol is essential. This protocol outlines the key steps to assess the levels of total and phosphorylated NF-κB pathway proteins.
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., HeLa, Jurkat, or a relevant cancer cell line) to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound, Bortezomib, or BAY 11-7082 for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Interleukin-1 beta (IL-1β), for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include untreated and vehicle-treated controls.
2. Protein Extraction:
-
For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol to separate the fractions. This is crucial for observing the translocation of p65.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-p65
-
Rabbit anti-phospho-p65 (Ser536)
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-IκBα (Ser32)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
Rabbit anti-Lamin B1 (as a nuclear fraction marker)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control for total lysates, and to Lamin B1 for nuclear fractions.
Visualizing the Workflow: Western Blot for NF-κB Inhibition
The following diagram outlines the experimental workflow for validating NF-κB inhibition using Western blot.
Caption: Western blot workflow for NF-κB inhibition analysis.
By following this comprehensive guide, researchers can effectively validate and compare the inhibitory effects of this compound and other small molecules on the NF-κB signaling pathway, providing crucial data for drug development and mechanistic studies. The combination of quantitative data, a detailed experimental protocol, and clear visual representations of the underlying biology and workflow offers a robust framework for investigating NF-κB inhibition.
References
- 1. Amicis Omnia Sunt Communia: NF-κB Inhibition as an Alternative to Overcome Osteosarcoma Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib induces nuclear translocation of IκBα resulting in gene specific suppression of NFκB-dependent transcription and induction of apoptosis in CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the Critical Roles of NF-κB p65 and Specificity Proteins in the Apoptosis-Inducing Activity of Proteasome Inhibitors in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of (-)-DHMEQ and Bortezomib Efficacy in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two NF-κB pathway inhibitors, (-)-DHMEQ and bortezomib, in the context of lymphoma. We will delve into their mechanisms of action, present available quantitative data from preclinical studies, and provide an overview of relevant experimental protocols.
Introduction: Targeting NF-κB in Lymphoma
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In many types of lymphoma, the NF-κB signaling pathway is constitutively active, promoting cancer cell survival and resistance to therapy. This makes the NF-κB pathway an attractive target for therapeutic intervention.
This compound (Dehydroxymethylepoxyquinomicin) is a novel, specific inhibitor of NF-κB. It acts by directly binding to and inactivating NF-κB components, thereby preventing their translocation to the nucleus and subsequent activation of target genes.[1]
Bortezomib (Velcade®) is a proteasome inhibitor that has been approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][3][4] Its mechanism of NF-κB inhibition is indirect; by inhibiting the 26S proteasome, it prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This leads to the suppression of NF-κB activity.
This guide will compare the efficacy of these two agents in lymphoma models, focusing on their distinct mechanisms of action and their potential as therapeutic agents.
Mechanism of Action
The primary difference in the mechanism of action between this compound and bortezomib lies in their direct versus indirect inhibition of the NF-κB pathway.
This compound: Direct NF-κB Inhibition
This compound covalently binds to specific cysteine residues on NF-κB subunit proteins (p65, c-Rel, RelB, and p50), directly inhibiting their DNA-binding activity.[1] This prevents the transcription of NF-κB target genes involved in cell survival and proliferation.
Figure 1. Mechanism of action of this compound.
Bortezomib: Indirect NF-κB Inhibition via Proteasome Inhibition
Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[3][4] This leads to the accumulation of ubiquitinated proteins, including IκBα. The stabilization of IκBα prevents the release and nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity.
Figure 2. Mechanism of action of bortezomib.
Comparative Efficacy Data
Direct head-to-head comparative studies of this compound and bortezomib in lymphoma are limited. However, data from individual studies and one direct comparative study on chemosensitization provide insights into their relative efficacy.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Drug | IC50 | Incubation Time | Reference |
| Daudi (Burkitt's Lymphoma) | Bortezomib | ~10 nM | 12 h | [2] |
| CA46 (Burkitt's Lymphoma) | Bortezomib | ~50 nM | 24 h | [2] |
| Mantle Cell Lymphoma (MCL) cell lines | Bortezomib | 5-100 nM | 20 h | [3] |
| YCU-H891, KB (HNSCC) | This compound | ~20 µg/mL | Not specified | [6] |
| Glioblastoma cell lines | This compound | 11.52 - 22.62 µg/mL | 72 h | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The available data suggests that bortezomib is potent at nanomolar concentrations in lymphoma cell lines, while this compound shows activity at micromolar or microgram per milliliter concentrations in other cancer cell types.
Sensitization to Chemotherapy in Rituximab-Resistant Lymphoma
A key study directly compared the ability of this compound and bortezomib to sensitize rituximab-resistant AIDS-B-non-Hodgkin lymphoma cells (2F7-RR1) to various chemotherapeutic agents.
| Treatment | Apoptosis (% of control) | Bcl-2 Expression (relative to control) |
| Cisplatin (CDDP) alone | ||
| 10 µg/mL | ~15% | Not reported |
| 20 µg/mL | ~25% | Not reported |
| Bortezomib (4 µM) + CDDP | ||
| 10 µg/mL | ~45% | |
| 20 µg/mL | ~60% | |
| This compound (10 µM) + CDDP | ||
| 10 µg/mL | ~55% | |
| 20 µg/mL | ~70% | |
| Bortezomib (8 µM) | Not applicable | Decreased |
| This compound (20 µg/mL) | Not applicable | Decreased |
Data adapted from a study on rituximab-resistant lymphoma cells.[8]
These findings suggest that both agents can overcome rituximab resistance and enhance the apoptotic effects of chemotherapy, with this compound showing a slightly greater sensitizing effect at the tested concentrations in this specific model.[8][9] Both drugs were also shown to inhibit the expression of the anti-apoptotic protein Bcl-2.[8]
In Vivo Efficacy
While direct comparative in vivo studies are lacking, individual studies have demonstrated the anti-tumor activity of both agents in lymphoma xenograft models.
-
Bortezomib: Has been shown to induce remission and extend overall survival in a primary effusion lymphoma xenograft model.[10][11]
-
This compound: Intraperitoneal administration of this compound has been shown to inhibit tumor growth in various cancer models, including lymphoma.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of this compound and bortezomib.
Cell Viability and Apoptosis Assays
Figure 3. General workflow for in vitro efficacy assays.
-
Cell Viability Assay (MTT/XTT): Lymphoma cells are seeded in 96-well plates and treated with varying concentrations of the drug for a specified period. A tetrazolium salt (MTT or XTT) is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Drug-treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells). The percentage of apoptotic cells is then quantified by flow cytometry.[13]
-
Caspase Activity Assay: The activation of caspases, key executioners of apoptosis, is measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.
Western Blot for Bcl-2 Expression
Figure 4. Western blot workflow for Bcl-2 analysis.
This technique is used to detect the levels of specific proteins, such as the anti-apoptotic protein Bcl-2.[14][15] Cell lysates from treated and untreated cells are separated by size via SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to Bcl-2.[14][15][16][17] A secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein bands.[16]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
Figure 5. EMSA workflow for NF-κB DNA binding activity.
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.[18][19][20][21][22] Nuclear extracts from treated and untreated cells are incubated with a labeled DNA probe containing the NF-κB consensus binding site.[20] The protein-DNA complexes are then separated by native gel electrophoresis. A "shift" in the migration of the labeled probe indicates NF-κB binding, and the intensity of this shifted band reflects the level of NF-κB activity.[19][22]
Conclusion
Both this compound and bortezomib effectively target the NF-κB pathway in lymphoma, albeit through distinct mechanisms. Bortezomib, as a clinically approved proteasome inhibitor, has demonstrated efficacy in certain lymphoma subtypes. The preclinical data for this compound is promising, particularly its ability to directly inhibit NF-κB and sensitize resistant lymphoma cells to chemotherapy.
Further head-to-head comparative studies, especially in in vivo models, are warranted to fully elucidate the relative therapeutic potential of these two agents. The choice between a direct NF-κB inhibitor like this compound and an indirect inhibitor like bortezomib may depend on the specific molecular characteristics of the lymphoma subtype and the potential for synergistic combinations with other therapies. This guide provides a foundational understanding for researchers to design future studies and for drug development professionals to evaluate the potential of these compounds.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 2. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib (#2204) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NF-kappaB inhibitors (bortezomib and DHMEQ) sensitise rituximab-resistant AIDS-B-non-Hodgkin lymphoma to apoptosis by various chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nordiqc.org [nordiqc.org]
- 18. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. researchgate.net [researchgate.net]
- 22. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IKK Inhibitors for Cancer Therapy: (-)-DHMEQ vs. The Field
An Objective Analysis for Researchers and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, promoting tumor survival, growth, metastasis, and resistance to therapy. This has made the NF-κB signaling pathway a prime target for anticancer drug development. The IκB kinase (IKK) complex, a key upstream activator of NF-κB, has been the focus of intense inhibitor development.
This guide provides a detailed comparison of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a novel NF-κB inhibitor with a unique mechanism, against other prominent IKK inhibitors in the context of cancer therapy. We present a comprehensive overview of their mechanisms, comparative efficacy data from preclinical studies, and detailed experimental protocols to support further research.
Mechanisms of Action: A Tale of Two Strategies
IKK inhibitors can be broadly categorized based on their molecular target within the NF-κB pathway. While most compounds target the IKK complex itself, this compound employs a distinct, downstream mechanism.
This compound: Direct Inactivation of NF-κB Components
Unlike traditional IKK inhibitors, this compound does not target the IKK complex. Instead, it directly and covalently binds to specific cysteine residues on NF-κB family proteins, including p65, RelB, c-Rel, and p50.[1][2][3][4] This binding physically prevents the NF-κB dimers from attaching to their target DNA sequences, thereby inhibiting the transcription of downstream genes.[2][3][4] This mechanism effectively blocks both the canonical and non-canonical NF-κB pathways.[1][4] The inhibition of NF-κB's nuclear translocation is considered a secondary effect resulting from the inhibition of its DNA binding activity.[1][2]
Conventional IKK Inhibitors: Blocking the Canonical Pathway
Most other inhibitors, such as BMS-345541 , IKK-16 , TPCA-1 , and Bay 11-7082 , target the catalytic subunits of the IKK complex, primarily IKKβ (IKK-2).[5] In the canonical NF-κB pathway, stimuli like TNF-α lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, tagging it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate gene transcription. By inhibiting IKKβ, these compounds prevent IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm and blocking the entire downstream cascade.[6]
Data Presentation: Quantitative Comparison of IKK Inhibitors
The following tables summarize key quantitative data for this compound and other selected IKK inhibitors, providing a basis for objective comparison.
Table 1: Comparison of Mechanistic Details and Potency
| Inhibitor | Molecular Target(s) | Mode of Inhibition | IKKβ IC₅₀ | IKKα IC₅₀ | Selectivity (α vs β) | Key Off-Targets |
| This compound | Rel-family proteins (p65, p50, RelB) | Covalent binding to cysteine residues[1][3][4] | N/A (Does not target IKK) | N/A | N/A | Generally considered specific to NF-κB components |
| BMS-345541 | IKKβ, IKKα | Allosteric, ATP-competitive | 0.3 µM[5][7] | 4.0 µM[5][7] | ~13-fold for IKKβ | Minimal against a panel of 15 other kinases[7] |
| IKK-16 | IKK complex, IKKβ, IKKα | ATP-competitive | 40 nM[8][9] | 200 nM[8][9] | 5-fold for IKKβ | LRRK2 (IC₅₀ = 50 nM), Pan-PKD inhibitor[8][9] |
| TPCA-1 | IKKβ | ATP-competitive | 17.9 nM[8][10] | ~400 nM (22-fold selective)[8][10] | ~22-fold for IKKβ | STAT3 (direct dual inhibitor)[11][12] |
| Bay 11-7082 | IKKβ (indirectly) | Irreversible, inhibits IκBα phosphorylation | Not a direct IKK inhibitor | N/A | N/A | NLRP3 inflammasome, protein tyrosine phosphatases[13][14] |
Table 2: Summary of Preclinical Efficacy in Cancer Models
| Inhibitor | Cancer Type / Cell Line | In Vitro Findings | In Vivo Findings | Reference |
| This compound | Breast Cancer (MDA-MB-231, MCF-7) | Inhibited NF-κB nuclear translocation; decreased IL-6 and IL-8 secretion. | Significant tumor growth inhibition at 4-12 mg/kg (i.p.); inhibited angiogenesis and promoted apoptosis. | [15] |
| Cholangiocarcinoma | Decreased viability and induced apoptosis in cancer cells. | Reduced tumor size in inoculated mice. | [1] | |
| Hormone-insensitive Prostate & Breast Cancer, Multiple Myeloma | Effective in suppressing various cancer models. | No toxicity reported in animal models with intraperitoneal administration. | [2][16] | |
| BMS-345541 | Melanoma (SK-MEL-5, A375, Hs 294T) | Induced mitochondria-mediated apoptosis. | 67-86% tumor growth inhibition at 75 mg/kg. | [17][18] |
| Breast Cancer | Reduced GD2+ cancer stem cells by >90%; inhibited mammosphere formation and cell invasion. | Decreased tumor volume, reduced lung metastases by >5-fold, and prolonged median survival (78 vs 58 days). | [19][20] | |
| IKK-16 | Triple-Negative Breast Cancer (TNBC) (MDA-MB-231, HS578T) | Synergistically reduced cell viability and colony formation when combined with gefitinib. | Not specified. | [21][22] |
| TPCA-1 | Non-Small Cell Lung Cancer (NSCLC) (HCC827, H1975) | Selectively repressed proliferation; enhanced gefitinib-induced apoptosis. | Not specified. | [11][12] |
| Bay 11-7082 | Gastric Cancer (HGC-27) | Induced rapid apoptosis via mitochondrial pathway and S phase arrest. | Confirmed anti-tumor effects (apoptosis and growth inhibition) in a xenograft model. | [23] |
| Oral Squamous Cell Carcinoma (OSCC) | Not specified. | Significantly diminished tumor mass at 2.5 and 5 mg/kg; reduced metastasis to lymph node, lung, and spleen. | [24] | |
| Uterine Fibroids (Xenograft) | Not specified. | 50% reduction in tumor weight after two months of treatment (20 mg/kg). | [14] |
Key Experimental Protocols
Reproducibility is paramount in research. Below are standardized protocols for key assays used to evaluate the efficacy of IKK inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HGC-27) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the IKK inhibitor (e.g., this compound, BMS-345541) in complete culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for NF-κB Pathway Activation
This method is used to detect changes in protein expression and phosphorylation, confirming target engagement.
-
Cell Lysis: Plate cells and treat with the inhibitor for a specified time, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α for 30 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Concluding Remarks
The targeting of the NF-κB pathway remains a promising strategy in oncology. While most development has focused on ATP-competitive inhibitors of the IKK complex, this compound presents an alternative and compelling approach.
-
This compound's Unique Profile: Its distinct mechanism of directly targeting NF-κB proteins downstream of IKK offers a potential advantage against tumors that have developed resistance to upstream inhibitors. Its efficacy in various difficult-to-treat cancer models, coupled with a reported lack of toxicity in preclinical studies (especially via intraperitoneal administration), makes it an attractive candidate.[2][16][25] However, its instability in blood suggests that delivery methods, such as intraperitoneal or topical administration, are crucial for its effectiveness and safety.[2][16]
-
Conventional IKK Inhibitors: Compounds like BMS-345541 and IKK-16 demonstrate high potency and selectivity for IKKβ, the primary driver of canonical NF-κB activation.[5][8] Their effectiveness in reducing tumor growth and metastasis in preclinical models is well-documented.[17][19] However, the potential for off-target effects and the risk of immunosuppression associated with systemic IKK inhibition are challenges that must be carefully managed.[5] Furthermore, some inhibitors like TPCA-1 have dual activities (e.g., against STAT3), which could be therapeutically beneficial but also complicates the interpretation of their precise mechanism of action.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bay 11-7082 - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic Potential of BAY-117082, a Selective NLRP3 Inflammasome Inhibitor, on Metastatic Evolution in Human Oral Squamous Cell Carcinoma (OSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Specificity of (-)-DHMEQ for NF-κB Components: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount to its effective and reliable use in experimental settings and therapeutic development. This guide provides a detailed comparison of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ)), a potent NF-κB inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to facilitate an objective assessment.
Mechanism of Action of this compound
This compound is a selective and irreversible inhibitor of NF-κB.[1] Its primary mechanism of action involves the direct covalent binding to specific cysteine residues on NF-κB family proteins, including p65, cRel, RelB, and p50, but notably not p52.[1][2] This binding is highly specific; for instance, in p65, this compound exclusively targets the Cys38 residue, which is located near the DNA-binding region.[2] This covalent modification inhibits the DNA-binding activity of these NF-κB components.[2][3] While initially thought to primarily inhibit the nuclear translocation of NF-κB, it is now understood that the inhibition of nuclear translocation is likely a downstream consequence of the impaired DNA binding.[2][3] This targeted interaction with specific cysteine residues within a binding pocket is thought to be the basis for its high selectivity and low toxicity.[2][4]
An alternative, though less direct, mechanism has been proposed involving the generation of reactive oxygen species (ROS). Some studies suggest that this compound can stimulate ROS production, which in turn can repress NF-κB activity.[3][4]
Comparative Analysis of NF-κB Inhibitors
The selection of an appropriate NF-κB inhibitor is critical for the specific experimental question being addressed. Here, we compare this compound with other widely used NF-κB inhibitors, highlighting their mechanisms and reported efficacy.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 Values | Key Characteristics |
| This compound | p65, cRel, RelB, p50 | Irreversibly binds to specific cysteine residues, inhibiting DNA binding.[1][2] | ~14-26 µg/mL (GBM cells, 48-72h); ~20 µg/mL (HNSCC cells)[5] | High specificity for NF-κB components; irreversible inhibition.[1][2] |
| BAY 11-7082 | IKKα/β | Irreversibly inhibits IκBα phosphorylation by targeting IKKα and IKKβ.[6][7] | 10 µM (TNFα-induced IκBα phosphorylation)[6]; 5-10 µM (adhesion molecule expression)[8] | Broad-spectrum inhibitor with multiple targets beyond NF-κB.[9] |
| SC75741 | p65 | Impairs DNA binding of the p65 subunit.[10] | 200 nM (for p65)[10] | Efficiently blocks influenza virus replication.[10][11] |
| TPCA-1 | IKKβ, STAT3 | ATP-competitive inhibitor of IKKβ; also directly inhibits STAT3.[12][13][14] | 17.9 nM (IKK-2, cell-free)[13]; 400 nM (IKK-1)[13] | Dual inhibitor of NF-κB and STAT3 signaling pathways.[12] |
Experimental Protocols
To aid in the replication and validation of specificity assessments, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the in vitro effect of an inhibitor on the DNA-binding activity of NF-κB.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells stimulated to activate NF-κB (e.g., with TNF-α or LPS).
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the nuclear extract with the labeled probe in a binding buffer. For inhibitor studies, pre-incubate the nuclear extract with varying concentrations of the inhibitor (e.g., this compound) before adding the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of DNA binding.
Western Blotting for IκBα Phosphorylation
Objective: To assess the effect of an inhibitor on the upstream signaling of the canonical NF-κB pathway.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor (e.g., BAY 11-7082) for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Protein Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated IκBα band indicates inhibition of IKK activity. Total IκBα and a loading control (e.g., β-actin) should also be blotted to ensure equal loading and to assess total protein levels.
NF-κB Reporter Gene Assay
Objective: To measure the transcriptional activity of NF-κB in living cells in the presence of an inhibitor.
Protocol:
-
Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with multiple NF-κB binding sites.
-
Inhibitor Treatment and Stimulation: Treat the transfected cells with the inhibitor for a designated period, followed by stimulation with an NF-κB activator.
-
Cell Lysis and Assay: Lyse the cells and measure the reporter protein activity (e.g., luciferase activity using a luminometer or fluorescence using a plate reader).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. A decrease in reporter activity indicates inhibition of the NF-κB signaling pathway.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. TPCA-1 | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of (-)-DHMEQ and (+)-DHMEQ Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of Dehydroxymethylepoxyquinomicin (DHMEQ), a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This analysis is supported by experimental data and detailed methodologies for key assays.
Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic analogue of the natural product epoxyquinomicin C and has garnered significant interest for its anti-inflammatory and anti-cancer properties.[1][2] DHMEQ exists as two enantiomers, (-)-DHMEQ and (+)-DHMEQ, which exhibit distinct biological activities. This guide focuses on a comparative analysis of these two forms, providing a clear overview of their differential effects on cellular pathways.
Quantitative Data Summary
The primary difference in the activity of the DHMEQ enantiomers lies in their potency to inhibit NF-κB. The levorotatory isomer, this compound, is consistently reported to be a more potent inhibitor of NF-κB than the dextrorotatory isomer, (+)-DHMEQ.
| Parameter | This compound | (+)-DHMEQ | Cell Lines | Reference |
| NF-κB Inhibition | ||||
| Relative Potency | ~10 times more effective | Less effective | Jurkat, others | [3][4][5] |
| Nrf2 Activation | ||||
| Activity | Equally active | Equally active | Human neuroblastoma cells | [6][7] |
| Cytotoxicity (Racemic DHMEQ) | ||||
| IC50 (Growth Inhibition) | Not specified for enantiomer | Not specified for enantiomer | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (YCU-H891 and KB) | [8] |
| ~26 µg/mL (48h), ~14 µg/mL (72h) | Glioblastoma (GBM) cell lines | [2] | ||
| 13.82 ± 3.71 µM | HEK293 | [9] | ||
| 24.89 ± 2.33 µM | A-549 | [9] | ||
| 79.39 ± 2.98 µM | MCF-7 | [9] | ||
| NF-κB Inhibition (Racemic DHMEQ) | ||||
| IC50 (DNA Binding) | 0.83 ± 0.51 µM | HEK293 | [9] |
Mechanism of Action and Differential Activities
The primary mechanism of NF-κB inhibition by this compound involves the direct, covalent binding to specific cysteine residues within the Rel family of proteins, which are the subunits of the NF-κB transcription factor.[7][10] This binding prevents the DNA-binding activity of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.[3][7] this compound has been shown to bind to p65, cRel, RelB, and p50 subunits.[10]
In contrast, while (+)-DHMEQ is a significantly weaker inhibitor of NF-κB, it has been shown to possess a distinct biological activity: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][11] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Interestingly, both enantiomers are reported to be equally active in inducing Nrf2.[6][7] This suggests that the mechanism of Nrf2 activation by DHMEQ is independent of its NF-κB inhibitory activity.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and (+)-DHMEQ on cell lines.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound and (+)-DHMEQ stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or (+)-DHMEQ for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][10][12]
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of NF-κB in response to treatment with DHMEQ enantiomers.
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct
-
96-well opaque plates
-
Complete culture medium
-
This compound and (+)-DHMEQ stock solutions
-
Inducing agent (e.g., TNF-α, PMA)
-
Luciferase assay reagent (containing luciferin substrate)
-
Lysis buffer
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well opaque plate.
-
Pre-treat the cells with various concentrations of this compound or (+)-DHMEQ for a specified time.
-
Stimulate the cells with an NF-κB inducing agent. Include unstimulated and vehicle-treated controls.
-
After incubation, lyse the cells using the lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[3][13][14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with DHMEQ.
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
This compound and (+)-DHMEQ stock solutions
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer (calcium-rich)
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound or (+)-DHMEQ for the indicated time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[1][15][16]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Differential biological activities of this compound and (+)-DHMEQ.
Figure 3: General experimental workflow for comparing DHMEQ enantiomer activity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 12. researchhub.com [researchhub.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
Validating the In Vivo Anti-Metastatic Effects of (-)-DHMEQ: A Comparative Guide
For researchers and drug development professionals investigating novel anti-metastatic agents, (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ) presents a compelling case. This small molecule inhibitor of nuclear factor-kappa B (NF-κB) has demonstrated significant potential in preclinical studies to thwart the metastatic cascade. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental application.
Mechanism of Action: Targeting a Key Metastasis Driver
This compound exerts its anti-metastatic effects by directly targeting NF-κB, a transcription factor that plays a pivotal role in promoting cancer cell survival, invasion, and angiogenesis.[1] Unlike proteasome inhibitors that indirectly affect NF-κB, this compound covalently binds to a specific cysteine residue on the Rel family of proteins (including p65), thereby inhibiting their ability to bind to DNA.[1] This direct inhibition leads to the downregulation of key NF-κB target genes integral to the metastatic process, such as matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and interleukin-8 (IL-8).[1][2]
In Vivo Performance: Evidence from Preclinical Models
The anti-metastatic efficacy of this compound has been validated in several in vivo models, most notably in pancreatic and breast cancer.
Pancreatic Cancer Liver Metastasis Model
In a mouse model mimicking clinical liver metastasis, human pancreatic adenocarcinoma AsPC-1 cells were injected into the portal vein.[1] Intraperitoneal administration of this compound significantly reduced the number of liver metastases.[1] When combined with the standard chemotherapeutic agent gemcitabine, a synergistic effect was observed, with the combination therapy showing the strongest induction of apoptosis in metastatic foci.[1]
| Treatment Group | Efficacy Measure | Result | Reference |
| This compound | Number of Liver Metastases | Significantly decreased compared to control | [1] |
| Gene Expression in Metastatic Foci | Markedly downregulated MMP-9 and IL-8 | [1] | |
| Gemcitabine | Number of Liver Metastases | Significantly decreased compared to control | [1] |
| This compound + Gemcitabine | Apoptosis in Metastatic Foci | Strongest induction compared to monotherapies | [1] |
Breast Cancer 3D Invasion Model
To model the early stages of metastasis (cell detachment and invasion), a three-dimensional (3D) culture of human breast carcinoma MDA-MB-231 cells was utilized.[2] In this model, this compound inhibited the 3D invasion of these highly invasive breast cancer cells at non-toxic concentrations.[2] This inhibition was associated with a reduction in the expression of MMP-2.[2]
| Treatment Group | Efficacy Measure | Result | Reference |
| This compound | 3D Cellular Invasion | Inhibited invasion from spheroids | [2] |
| MMP-2 Expression | Lowered MMP-2 mRNA levels | [2] |
Comparative Analysis with Other NF-κB Inhibitors
While direct head-to-head in vivo comparisons are limited, the available data allows for an indirect comparison of this compound with other NF-κB inhibitors, such as Bay 11-7082.
| Compound | Mechanism of Action | In Vivo Anti-Metastatic Efficacy (Selected Examples) | Reference |
| This compound | Direct covalent binding to Rel proteins, inhibiting DNA binding. | Significant reduction of pancreatic cancer liver metastases. Inhibition of breast cancer cell invasion in a 3D model. | [1][2] |
| Bay 11-7082 | Inhibits IκBα phosphorylation, preventing NF-κB activation. | Reduced metastasis in an in vivo orthotopic model of oral squamous cell carcinoma. | |
| Bortezomib (Velcade®) | Proteasome inhibitor, leading to accumulation of IκBα. | While it affects NF-κB, its primary mechanism is broader. Its distinct mechanism makes direct comparison with DHMEQ challenging. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the in vivo models described.
Orthotopic Pancreatic Cancer Mouse Model for Metastasis
This protocol is adapted from studies investigating liver metastasis of pancreatic cancer.[1]
-
Cell Culture: Human pancreatic adenocarcinoma AsPC-1 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are used.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small laparotomy incision to expose the portal vein.
-
Slowly inject 1 x 10^6 AsPC-1 cells in 100 µL of sterile PBS into the portal vein.
-
Close the incision with sutures.
-
-
Treatment Regimen:
-
One week post-surgery, randomize the mice into treatment and control groups.
-
For the this compound group, administer the compound intraperitoneally at a dose of 10-15 mg/kg body weight, three times a week. The compound is typically formulated in a vehicle such as 0.5% carboxymethyl cellulose.
-
The control group receives vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of distress and weight loss.
-
After 4-6 weeks of treatment, euthanize the mice.
-
Excise the livers and count the number of metastatic nodules on the surface.
-
Fix the livers in 10% formalin for histological analysis (H&E staining) to confirm metastases.
-
Metastatic tissues can be collected for further analysis, such as quantitative RT-PCR for MMP-9 and IL-8 expression.
-
3D Spheroid Invasion Assay
This in vitro assay models the initial steps of metastasis.[2]
-
Spheroid Formation:
-
Coat a 96-well plate with a non-adherent substrate.
-
Seed MDA-MB-231 cells at a density that allows for the formation of single spheroids in each well.
-
Incubate for 48-72 hours to allow spheroid formation.
-
-
Invasion Assay:
-
Prepare a gel matrix (e.g., Matrigel) and add it to the wells containing the spheroids.
-
Add culture medium containing this compound at various concentrations or vehicle control on top of the gel.
-
-
Analysis:
-
Incubate for 24-72 hours.
-
Capture images of the spheroids at different time points using a microscope.
-
Quantify the area of invasion by measuring the area covered by cells that have migrated out of the spheroid.
-
RNA can be isolated from the invading cells for gene expression analysis (e.g., MMP-2).
-
Conclusion
The available in vivo and in vitro data strongly support the anti-metastatic potential of this compound. Its direct and specific mechanism of NF-κB inhibition offers a targeted approach to disrupting the metastatic cascade. The significant reduction in liver metastasis in a pancreatic cancer model and the inhibition of invasion in a breast cancer model highlight its promise. While further direct comparative studies with other NF-κB inhibitors are warranted, this compound stands out as a potent anti-metastatic agent with a clear mechanism of action, making it a valuable tool for cancer research and a potential candidate for further drug development.
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (-)-DHMEQ vs. Tacrolimus for Skin Inflammation
This guide offers an objective comparison of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) and Tacrolimus, two immunosuppressive agents with distinct mechanisms of action, for the treatment of inflammatory skin conditions like atopic dermatitis and psoriasis. The information is tailored for researchers, scientists, and drug development professionals, providing a summary of experimental data, detailed protocols, and mechanistic insights.
Overview and Mechanism of Action
Inflammatory skin diseases are often driven by aberrant immune responses. Both this compound and tacrolimus interrupt key signaling pathways that promote this inflammation, but they do so by targeting different molecular machinery.
This compound: A Direct Inhibitor of the NF-κB Pathway
This compound is a novel, specific inhibitor of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate the transcription of these inflammatory mediators.[3] this compound is unique in that it directly binds to NF-κB components, preventing their DNA-binding activity and subsequent gene transcription.[2][4] This mechanism effectively halts a central hub of the inflammatory cascade in skin cells like keratinocytes.[5]
Tacrolimus: A Calcineurin-NFAT Pathway Inhibitor
Tacrolimus (also known as FK-506) is a well-established macrolide immunosuppressant used topically for atopic dermatitis and off-label for psoriasis.[6][7][8] Its mechanism relies on inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[9][10] Tacrolimus first binds to an intracellular protein, FKBP-12. This newly formed complex then inhibits calcineurin, a phosphatase.[11] By inhibiting calcineurin, tacrolimus prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for T-cell activation and the production of cytokines like IL-2, IL-4, and TNF-α.[9][11] This suppression of T-cell activity is central to its therapeutic effect in skin inflammation.[12][13]
Signaling Pathway Diagrams
The diagrams below illustrate the distinct points of intervention for this compound and tacrolimus in their respective signaling cascades.
Caption: this compound directly inhibits the NF-κB complex in the nucleus.
Caption: Tacrolimus inhibits the calcineurin-NFAT signaling pathway.
Comparative Efficacy Data
Direct comparative studies highlight the efficacy of both compounds in animal models of atopic dermatitis (AD). Data from a key study comparing 0.1% this compound ointment to 0.1% tacrolimus ointment in a DNCB/OX-induced AD-like model in BALB/c mice is summarized below.[14]
Table 1: In Vivo Efficacy in a Murine Model of Atopic Dermatitis
| Parameter | Vehicle Control | This compound (0.1%) | Tacrolimus (0.1%) | Efficacy Comparison | Reference |
| Clinical Score | High | Significantly Reduced | Significantly Reduced | Both compounds significantly improved dermatitis symptoms (redness, itching, scaling). | [14] |
| Epidermal Thickness | Increased | Significantly Reduced | Significantly Reduced | Both compounds significantly reduced epidermal thickness. | [14] |
| Dermal Thickness | Increased | Significantly Reduced | Significantly Reduced | Both compounds significantly reduced dermal thickness. | [14] |
| Mast Cell Infiltration | High | Significantly Reduced | Significantly Reduced | Both compounds significantly reduced the number of mast cells. | [14][15] |
| Serum IgE Level | Increased | Significantly Suppressed | Significantly Suppressed | Both compounds suppressed the increase in serum total IgE. | [14] |
Table 2: Effect on Inflammatory Cytokine Expression in Ear Tissue
| Cytokine mRNA | Vehicle Control | This compound (0.1%) | Tacrolimus (0.1%) | Efficacy Comparison | Reference |
| IL-4 | High | Significantly Attenuated | Significantly Attenuated | Both compounds attenuated the expression of key inflammatory cytokines. | [14] |
| IL-6 | High | Significantly Attenuated | Significantly Attenuated | Both compounds attenuated the expression of key inflammatory cytokines. | [14] |
| IL-13 | High | Significantly Attenuated | Significantly Attenuated | Both compounds attenuated the expression of key inflammatory cytokines. | [14] |
| IL-1β | High | Significantly Attenuated | Significantly Attenuated | Both compounds attenuated the expression of key inflammatory cytokines. | [14] |
| IFN-γ | High | Significantly Attenuated | Significantly Attenuated | Both compounds attenuated the expression of key inflammatory cytokines. | [14] |
Table 3: Comparative Safety and Side Effects in Murine Model
| Parameter | This compound (0.1%) | Tacrolimus (0.1%) | Observation | Reference |
| Body Weight | No significant change | Significant decrease after long-term application | This compound showed a more favorable systemic safety profile in this model. | [14][16] |
| Local Irritation | No adverse stimulus | Obvious irritability, jumping, inflammatory exudation | Tacrolimus application was associated with significant local side effects. | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
Protocol 1: Atopic Dermatitis-Like Lesion Induction and Treatment (Comparative Study)
-
Animal Model: BALB/c mice.[14]
-
Induction of Dermatitis: AD-like lesions were induced by repeated topical application of 2,4-dinitrochlorobenzene (DNCB) and oxazolone (OX) on the ears. To exacerbate the lesions and improve drug penetration, the stratum corneum was disrupted using medical tape stripping before challenges.[14][17]
-
Treatment Groups: Mice were randomized into groups: Normal, Vehicle (ointment base), 0.1% this compound ointment, and 0.1% Tacrolimus ointment.[14]
-
Drug Administration: Ointments were applied externally to the lesioned ear skin.
-
Efficacy Evaluation:
-
Clinical Assessment: Dermatitis symptoms such as redness, itching, weeping, and scaling were scored.[14]
-
Histopathology: Ear tissues were collected for histological analysis to measure epidermal and dermal thickness and to count infiltrating mast cells.[14][18]
-
Immunological Analysis: Serum was collected to measure total IgE levels. Ear tissue was homogenized to quantify the mRNA expression of inflammatory cytokines (IL-4, IL-6, IL-13, IL-1β, IFN-γ) via PCR.[14]
-
-
Safety Evaluation: Body weight was monitored throughout the study. Animal behavior was observed for signs of local irritation or distress.[14]
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-Like Inflammation Model
-
Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved back skin and/or ear for several consecutive days. IMQ activates Toll-like receptor 7, initiating an inflammatory cascade that mimics human psoriasis, particularly the IL-23/Th17 axis.[19][21]
-
Treatment Groups: Animals would be divided into vehicle, this compound, and Tacrolimus treatment groups. Treatment would be applied topically, often prior to the daily IMQ application.
-
Efficacy Evaluation:
-
Clinical Assessment: Skin lesion severity is typically scored daily using a Psoriasis Area and Severity Index (PASI)-like system, evaluating erythema (redness), scaling, and induration (thickness).
-
Histopathology: Skin biopsies are analyzed for characteristic psoriatic changes, including acanthosis (epidermal thickening), parakeratosis, and inflammatory cell infiltration.[19]
-
Immunological Analysis: Skin and spleen samples are often processed to analyze the expression of key cytokines (e.g., IL-17, IL-23) by PCR or ELISA and to quantify immune cell populations (e.g., Th17 cells) by flow cytometry.[20][21]
-
Experimental Workflow Diagram
Caption: General workflow for in vivo comparison studies.
Conclusion
Both this compound and tacrolimus are effective topical agents in preclinical models of atopic dermatitis, significantly reducing clinical symptoms, skin thickening, and the expression of key inflammatory mediators.[14] Their primary distinction lies in their mechanism of action, with this compound targeting the central NF-κB pathway and tacrolimus inhibiting the calcineurin-NFAT pathway, which is crucial for T-cell activation.
The available comparative data suggests that while both compounds have similar efficacy in reducing inflammation, this compound may possess a superior safety profile, causing no significant body weight loss or local irritation in mouse models where tacrolimus did.[14] This suggests that this compound could be a milder and potentially safer alternative for long-term use.[14] Further clinical investigation is warranted to determine if these preclinical advantages of this compound translate to human patients with inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Atopic Dermatitis: The Role of Tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tacrolimus for psoriasis: Effectiveness, safety, and more [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Topical calcineurin inhibitors in dermatology. Part I: Properties, method and effectiveness of drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. eczema.org [eczema.org]
- 13. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 14. Comparison of anti-atopic dermatitis activities between DHMEQ and tacrolimus ointments in mouse model without stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dehydroxymethylepoxyquinomicin suppresses atopic dermatitis-like lesions in a stratum corneum-removed murine model through NF-κB inhibition | Semantic Scholar [semanticscholar.org]
- 16. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - ProQuest [proquest.com]
- 17. Dehydroxymethylepoxyquinomicin suppresses atopic dermatitis-like lesions in a stratum corneum-removed murine model through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Dihydroartemisinin Alleviates Imiquimod-Induced Psoriasis-like Skin Lesion in Mice Involving Modulation of IL-23/Th17 Axis [frontiersin.org]
- 20. Bruton's tyrosine kinase inhibitor suppresses imiquimod-induced psoriasis-like inflammation in mice through regulation of IL-23/IL-17A in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dihydroartemisinin Alleviates Imiquimod-Induced Psoriasis-like Skin Lesion in Mice Involving Modulation of IL-23/Th17 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of (-)-DHMEQ and Temozolomide: A Promising Strategy Against Glioblastoma
A detailed analysis of the enhanced anti-tumor effects achieved by combining the NF-κB inhibitor, (-)-DHMEQ, with the standard-of-care chemotherapeutic agent, temozolomide, in glioblastoma treatment.
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a median survival of just over a year despite a multimodal treatment approach including surgery, radiation, and chemotherapy with temozolomide (TMZ)[1]. A significant hurdle in the efficacy of TMZ is the development of resistance, often mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[2][3]. This guide explores the synergistic potential of combining TMZ with (-)-Dehydroxymethylepoxyquinomicin (this compound), a potent and selective NF-κB inhibitor, to overcome TMZ resistance and enhance its cytotoxic effects against glioblastoma cells.
Unveiling the Synergistic Interaction: Enhanced Glioblastoma Cell Killing
The combination of this compound and temozolomide has demonstrated significant synergistic effects in preclinical studies, leading to enhanced cancer cell death and inhibition of tumor growth. This synergy is particularly crucial for overcoming the resistance mechanisms that often render temozolomide less effective over time.
Quantitative Analysis of Synergism
Studies have shown that the concurrent administration of this compound and TMZ results in a synergistic inhibition of cell growth in various glioblastoma cell lines[1]. The combination index (CI), a quantitative measure of drug interaction, has been shown to be less than 1, indicating a synergistic relationship.
| Cell Line | MGMT Promoter Status | MGMT Expression | This compound IC50 (µg/mL) | Temozolomide IC50 (µM) | Combination Index (CI) with 250 µM TMZ |
| U87MG | Methylated | Low | 7.5 | 150 | < 1 (Synergistic) |
| U343MG-a | Methylated | Low | 8.2 | 200 | < 1 (Synergistic) |
| LN319 | Methylated | Low | 9.1 | 220 | < 1 (Synergistic) |
| U251 | Hemimethylated | Low | 6.8 | 180 | < 1 (with 20 µg/mL DHMEQ) |
| T98G | Hemimethylated | High | 10.5 | > 1000 | > 1 (Antagonistic - Simultaneous) |
| U138MG | Hemimethylated | High | 12.3 | > 1000 | > 1 (Antagonistic - Simultaneous) |
Data compiled from a study by Brassesco et al.[1]. The CI values indicate synergism when less than 1, additivity when equal to 1, and antagonism when greater than 1.
Interestingly, in TMZ-resistant cell lines expressing high levels of O6-methylguanine-DNA methyltransferase (MGMT), the synergistic effects were schedule-dependent. A sequential treatment, where cells are pre-treated with this compound before TMZ administration, can overcome this resistance[1].
Mechanisms of Action and Synergistic Interplay
The enhanced efficacy of the this compound and TMZ combination stems from their distinct but complementary mechanisms of action that target key survival pathways in glioblastoma cells.
Temozolomide: A DNA Alkylating Agent
Temozolomide is a prodrug that, at physiological pH, converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide)[2][4]. MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine[5][6]. This DNA damage, if not repaired, leads to futile DNA mismatch repair cycles, resulting in double-strand breaks and ultimately, apoptosis[6]. However, cancer cells can develop resistance, most notably through the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus negating the cytotoxic effect of TMZ[3][6].
This compound: A Specific NF-κB Inhibitor
This compound is a small molecule that selectively inhibits the NF-κB signaling pathway[7]. It acts by covalently binding to NF-κB proteins, such as p65 (RelA), preventing their translocation into the nucleus and subsequent binding to DNA[7][8]. The NF-κB pathway is a critical regulator of cancer cell survival, proliferation, and inflammation[9][10]. In glioblastoma, constitutive activation of NF-κB is a common feature and is strongly associated with resistance to chemotherapy, including TMZ[2][3]. By inhibiting NF-κB, this compound can suppress the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and other genes that promote tumor survival and resistance[1][11].
The Synergistic Crosstalk
The synergy between this compound and TMZ arises from the targeting of two interconnected pathways crucial for glioblastoma survival. TMZ induces DNA damage, which can, in turn, activate NF-κB as a pro-survival response[2]. By concurrently inhibiting NF-κB with this compound, the cancer cells' ability to counteract the TMZ-induced damage is significantly diminished, leading to a more potent cytotoxic effect. This combined action results in increased apoptosis, cell cycle arrest at the G2/M phase, and reduced clonogenic survival of glioblastoma cells[1][12].
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Signaling Pathways of Temozolomide and this compound. This diagram illustrates the mechanism of action of temozolomide in inducing DNA damage and the inhibitory effect of this compound on the NF-κB signaling pathway. The synergistic effect arises from this compound blocking the pro-survival signals activated by temozolomide-induced cellular stress.
Figure 2: Experimental Workflow for Evaluating Synergy. This flowchart outlines a typical experimental design to assess the synergistic effects of this compound and temozolomide on glioblastoma cells.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating drug synergy. Below are detailed methodologies for key experiments.
Cell Culture and Drug Treatment
Glioblastoma cell lines (e.g., U87MG, U251, T98G) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For combination studies, cells are seeded and allowed to attach overnight. They are then treated with varying concentrations of this compound, temozolomide, or a combination of both for specified time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After overnight incubation, treat the cells with the drugs as described above.
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Analysis (Caspase-3 Activation Assay)
-
Seed cells in chamber slides or 96-well plates.
-
Treat the cells with the drug combinations for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with an antibody specific for cleaved caspase-3, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of apoptotic cells using a fluorescence microscope.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Culture and treat cells in 6-well plates.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and temozolomide represents a highly promising therapeutic strategy for glioblastoma. By targeting the NF-κB survival pathway, this compound effectively sensitizes glioblastoma cells to the DNA-damaging effects of temozolomide, leading to a synergistic anti-tumor response. This approach not only enhances the efficacy of the standard-of-care chemotherapy but also offers a potential solution to the critical challenge of TMZ resistance. Further preclinical and clinical investigations are warranted to translate these compelling findings into improved outcomes for patients with this devastating disease.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB inhibitor reverses temozolomide resistance in human glioma TR/U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF- κ B by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ -Radiation Cytotoxicity in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-DHMEQ's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of cancer cell proliferation, survival, invasion, and chemoresistance. This guide provides a comparative overview of the effects of this compound on various cancer cell lines, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Quantitative Analysis of this compound's Cytotoxic Effects
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound across a range of cancer cell lines, providing a quantitative comparison of its cytotoxic efficacy.
Table 1: IC50 Values of this compound in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | IC50 at 48h (µg/mL) | IC50 at 72h (µg/mL) |
| U251 | >20 | 17.8 ± 1.1 |
| U343MG-a | 17.2 ± 2.1 | 11.5 ± 0.9 |
| U138MG | >20 | 18.5 ± 1.5 |
| U87MG | 19.5 ± 1.8 | 12.1 ± 1.3 |
| T98G | >20 | >20 |
| LN319 | 15.4 ± 1.2 | 9.8 ± 0.8 |
| YKG-1 | Not Reported | 1.1 |
Data compiled from multiple sources.[1][2]
Table 2: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 at 24h (µg/mL) | IC50 at 48h (µg/mL) | IC50 at 72h (µg/mL) |
| A2780 | >100 | 48.5 ± 3.5 | 25.6 ± 2.1 |
| SKOV3 | >100 | 62.1 ± 4.2 | 38.4 ± 2.9 |
Data from a study on the synergistic effects of this compound with platinum-based drugs.[3]
Table 3: IC50 Values of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Approximate IC50 (µg/mL) |
| YCU-H891 | ~20 |
| KB | ~20 |
Data from a study on the effects of this compound on HNSCC.[4]
Table 4: IC50 Values of this compound in Feline Injection-Site Sarcoma (FISS) Cell Lines
| Cell Line | IC50 at 72h (µg/mL) |
| FISS-07 | 16.03 ± 1.68 |
| FISS-08 | 17.12 ± 1.19 |
| FISS-10 | 14.15 ± 2.87 |
For comparison, the IC50 for normal feline soft tissue-derived primary cells was 27.34 ± 2.87 µg/mL.[5]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anticancer effects primarily by inhibiting the NF-κB signaling pathway. It covalently binds to a specific cysteine residue on NF-κB subunit proteins, such as p65 (RelA), preventing their binding to DNA and subsequent transcription of target genes. This inhibition leads to the downregulation of proteins involved in cell survival (e.g., Bcl-2), proliferation, and invasion (e.g., MMP-2, MMP-9).
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound.
This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 5 x 10⁴ cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Drug Treatment: Add the desired concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet with a solubilization solution and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.
Caption: Workflow for the Transwell cell invasion assay.
Conclusion
The experimental data compiled in this guide demonstrates that this compound exhibits significant anticancer activity across a variety of cancer cell lines, albeit with varying degrees of potency. Its well-defined mechanism of action, centered on the inhibition of the pro-survival and pro-metastatic NF-κB pathway, makes it a compelling candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound in different cancer contexts.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of NF-κB Inhibitors: (-)-DHMEQ vs. Parthenolide, MG-132, and BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of four prominent NF-κB inhibitors: (-)-DHMEQ, Parthenolide, MG-132, and BAY 11-7082. The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a critical target for therapeutic intervention in a wide range of diseases. Understanding the distinct mechanisms and potencies of various inhibitors is paramount for advancing research and development in this field.
At a Glance: Mechanisms of Action
While all four compounds target the NF-κB pathway, they do so through distinct mechanisms, offering different strategic advantages for researchers.
-
This compound (Dehydroxymethylepoxyquinomicin): A specific inhibitor that directly and covalently binds to NF-κB subunits (p65, p50, and RelB), preventing their DNA binding and subsequent transcriptional activation.[1][2]
-
Parthenolide: A sesquiterpene lactone that primarily targets the IκB kinase (IKK) complex.[3] By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm.
-
MG-132: A potent and reversible proteasome inhibitor.[4] It blocks the degradation of IκBα by the proteasome, which is a crucial step for the release and nuclear translocation of NF-κB.[4]
-
BAY 11-7082: An irreversible inhibitor that selectively targets the TNF-α-induced phosphorylation of IκBα.[5] This action prevents the ubiquitination and degradation of IκBα, thus inhibiting NF-κB activation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations of these compounds. It is important to note that the experimental conditions, including cell types and stimuli, vary between studies, which can influence the observed IC50 values.
| Inhibitor | Target | IC50 / Effective Concentration | Cell Type / System | Reference |
| This compound | NF-κB DNA Binding | ~20 µg/mL (Cell Growth Inhibition) | HNSCC cell lines | [6] |
| Parthenolide | IKK Complex | ~1 µM (Significant NF-κB Inhibition) | Pancreatic Cancer Cells | [7] |
| MG-132 | 26S Proteasome | 10 µM (NF-κB Inhibition) | A549 cells | [8] |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | Tumor cells |
Impact on Downstream Inflammatory Mediators
The inhibition of the NF-κB pathway leads to a reduction in the expression of numerous pro-inflammatory genes. This table provides a qualitative and, where available, quantitative overview of the effects of each inhibitor on key inflammatory markers.
| Inhibitor | COX-2 Expression | iNOS Expression | Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) |
| This compound | Inhibited | Inhibited | Inhibited |
| Parthenolide | Inhibited | Inhibited | Inhibited |
| MG-132 | Inhibited | Inhibited | Inhibited |
| BAY 11-7082 | Inhibited | Inhibited | Inhibited |
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for evaluating these inhibitors, and the comparative logic of this guide.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Caption: Logical structure of the comparison guide.
Detailed Experimental Protocols
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Culture and treat cells with the respective inhibitors and/or inflammatory stimuli.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the oligonucleotide with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the shifted bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).
-
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.[9][10][11]
-
Cell Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a multi-well plate.[10][11]
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After transfection, treat the cells with the NF-κB inhibitors for a specified pre-incubation period.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.[12]
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.[12]
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.[9][12]
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative luciferase activity as a measure of NF-κB transcriptional activity.
-
Western Blotting for Phosphorylated IκBα (p-IκBα)
This technique is used to assess the upstream activation of the NF-κB pathway.[13][14][15]
-
Sample Preparation:
-
Treat cells with inhibitors and stimuli as required.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the p-IκBα signal to a loading control (e.g., β-actin or GAPDH) or total IκBα.
-
Real-Time Reverse Transcription PCR (RT-PCR) for Inflammatory Gene Expression
This method quantifies the mRNA levels of NF-κB target genes like COX-2 and iNOS.[16][17]
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.[17]
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).[16]
-
-
Data Analysis:
-
Quantify the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[16]
-
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB inhibitor parthenolide interacts with histone deacetylase inhibitors to induce MKK7/JNK1-dependent apoptosis in human acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
Safety Operating Guide
Proper Disposal of (-)-DHMEQ: A Guide for Laboratory Professionals
Researchers and scientists handling (-)-DHMEQ (Dehydroxymethylepoxyquinomicin), a potent and irreversible NF-κB inhibitor, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, encompassing immediate safety measures and logistical planning.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of solid this compound and its solutions should be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For researchers using this compound, it is crucial to be aware of its basic chemical properties for proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| Appearance | Solid |
| CAS Number | 287194-40-5 |
Note: Data sourced from supplier safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol is a general guideline based on standard laboratory practices for hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all solid this compound waste and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.
-
Solutions of this compound, typically dissolved in solvents like DMSO, should also be treated as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It is best practice to collect halogenated and non-halogenated solvent wastes separately.
2. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed container. The label should include the chemical name, "this compound," and the appropriate hazard symbols.
-
Collect liquid waste in a compatible, leak-proof container. The container should be clearly labeled with the chemical name and the solvent used (e.g., "this compound in DMSO").
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
3. Disposal of Empty Containers:
-
A container that has held this compound is considered "empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
-
Even if considered "empty," it is recommended to triple rinse the container with a suitable solvent (e.g., the solvent used to prepare the solution).
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.
-
After triple rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Inhibition by this compound
For the benefit of researchers, the following diagram illustrates the mechanism of action of this compound as an inhibitor of the NF-κB signaling pathway. This compound acts by covalently binding to cysteine residues on NF-κB proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
